Product packaging for (3R,4R)-3-Amino-4-hydroxypentanoic acid(Cat. No.:CAS No. 192003-00-2)

(3R,4R)-3-Amino-4-hydroxypentanoic acid

货号: B555398
CAS 编号: 192003-00-2
分子量: 133,15 g/mole
InChI 键: NIVRJEWVLMOZNV-QWWZWVQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(3R,4R)-3-Amino-4-hydroxypentanoic acid, also known as L-β-Homothreonine, is a chiral amino acid derivative of significant interest in scientific research. With the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol, this compound features a pentanoic acid backbone with defined stereochemistry at the 3R and 4R positions . Its structure, incorporating both amino and hydroxyl functional groups, makes it a valuable non-proteinogenic amino acid scaffold. This compound serves as a vital chiral building block in the synthesis of complex molecules and enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals . Researchers value its potential role in studying various metabolic pathways, where it may interact with enzymes and receptors to influence biochemical processes such as amino acid metabolism and neurotransmitter synthesis . The presence of both amino and hydroxyl groups facilitates interactions that can modulate enzyme activities, making it a candidate for drug development targeting specific metabolic pathways . The related hydrochloride salt (CAS 336182-14-0) is often utilized in research for its improved handling and solubility properties . The product is intended for research applications only and is strictly not for diagnostic, human, or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B555398 (3R,4R)-3-Amino-4-hydroxypentanoic acid CAS No. 192003-00-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R,4R)-3-amino-4-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6)2-5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVRJEWVLMOZNV-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3R,4R)-3-Amino-4-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and biological properties of (3R,4R)-3-Amino-4-hydroxypentanoic acid, with a particular focus on its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound is a chiral amino acid derivative. Much of the available data pertains to its hydrochloride salt, which is the more common commercial form.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

IdentifierThis compoundThis compound Hydrochloride
IUPAC Name This compoundThis compound;hydrochloride[1]
CAS Number 837383-95-6[2]336182-14-0[1][3]
Molecular Formula C₅H₁₁NO₃[2]C₅H₁₂ClNO₃[1]
InChI Key -XFOXVGBKIZQZCB-VKKIDBQXSA-N[3]

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Weight 133.15 g/mol [2]169.61 g/mol [1][3]
Melting Point Not availableNot available
Boiling Point (Predicted) 355.8 ± 32.0 °C at 760 mmHg[2]Not available
Density (Predicted) 1.2 ± 0.1 g/cm³[2]Not available
Flash Point (Predicted) 169.0 ± 25.1 °C[2]Not available
pKa Not availableNot available
Solubility Not availableSoluble in acetone/water mixtures[3]

Biological Activity

This compound hydrochloride has been identified as an effective neuraminidase inhibitor.[3] Neuraminidase is a crucial enzyme for the replication of influenza viruses. By inhibiting this enzyme, the compound can disrupt the viral life cycle, positioning it as a potential candidate for antiviral drug development.[3] The mechanism of action involves the compound fitting into the active site of the neuraminidase enzyme, thereby influencing its activity.[3]

Signaling Pathway: Neuraminidase Inhibition

The following diagram illustrates the mechanism of neuraminidase inhibition by this compound.

Neuraminidase_Inhibition cluster_virus Influenza Virus Replication cluster_inhibition Inhibition by this compound Virus Virus Host_Cell Host_Cell Virus->Host_Cell Attachment & Entry Progeny_Virions Progeny_Virions Host_Cell->Progeny_Virions Replication Neuraminidase Neuraminidase Progeny_Virions->Neuraminidase Release requires Sialic_Acid Sialic_Acid Neuraminidase->Sialic_Acid Cleavage of Blocked_Neuraminidase Inactive Neuraminidase Neuraminidase->Blocked_Neuraminidase Sialic_Acid->Host_Cell Receptor on Inhibitor (3R,4R)-3-Amino-4- hydroxypentanoic acid Inhibitor->Neuraminidase Binds to active site Blocked_Neuraminidase->Progeny_Virions Prevents release of

Caption: Mechanism of influenza neuraminidase inhibition.

Experimental Protocols

Stereoselective Synthesis
Determination of pKa

The pKa values of the amino and carboxylic acid groups are crucial for understanding the ionization state of the molecule at different pH values. A common method for determining the pKa of amino acids is through acid-base titration.

Protocol: pKa Determination by Titration

  • Solution Preparation: Prepare a standard solution of the amino acid of known concentration in deionized water.

  • Titration Setup: Calibrate a pH meter and place the amino acid solution in a beaker with a magnetic stirrer.

  • Acidification: Add a strong acid (e.g., HCl) to the solution to fully protonate both the amino and carboxylic acid groups (typically to a pH below 2).

  • Titration: Gradually add a standardized solution of a strong base (e.g., NaOH) in small, known volumes.

  • Data Collection: Record the pH of the solution after each addition of the base.

  • Data Analysis: Plot the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first pKa (pKa1) corresponds to the deprotonation of the carboxylic acid group, and the second pKa (pKa2) corresponds to the deprotonation of the amino group.

Neuraminidase Inhibition Assay

The following is a generalized protocol for a fluorescence-based neuraminidase inhibition assay, which can be adapted to determine the inhibitory activity of this compound. This assay utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor, this compound hydrochloride, in an appropriate buffer (e.g., MES buffer).

    • Prepare a working solution of the fluorogenic substrate MUNANA in the assay buffer.

    • Prepare a solution of influenza virus containing neuraminidase.

  • Assay Procedure:

    • In a 96-well microplate, add serial dilutions of the inhibitor solution.

    • Add the influenza virus solution to each well containing the inhibitor and incubate for a specific period (e.g., 30 minutes) to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., a basic solution like NaOH).

    • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Inhibitor, Enzyme, Substrate) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Serial dilutions of inhibitor) Reagent_Prep->Assay_Setup Incubation1 Pre-incubation (Inhibitor + Enzyme) Assay_Setup->Incubation1 Reaction Enzymatic Reaction (Addition of MUNANA substrate) Incubation1->Reaction Incubation2 Incubation at 37°C Reaction->Incubation2 Detection Fluorescence Measurement Incubation2->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a neuraminidase inhibition assay.

References

Elucidation of the Structure of (3R,4R)-3-Amino-4-hydroxypentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (3R,4R)-3-Amino-4-hydroxypentanoic acid, a chiral amino acid derivative of interest in medicinal chemistry and biochemical research. This document outlines the key physicochemical properties, detailed experimental protocols for structural characterization and biological activity assessment, and visual representations of relevant biological pathways.

Physicochemical Properties

This compound is a pentanoic acid derivative featuring an amino group at the third position and a hydroxyl group at the fourth position, with both chiral centers in the R configuration.[1] It is commonly available as a hydrochloride salt.[1][2]

PropertyValueReference
Molecular Formula C₅H₁₁NO₃[3]
Molecular Weight 133.15 g/mol [3]
CAS Number 837383-95-6[3]
IUPAC Name This compound[2]
Molecular Formula (HCl salt) C₅H₁₂ClNO₃[2]
Molecular Weight (HCl salt) 169.61 g/mol [1][2]
CAS Number (HCl salt) 336182-14-0[1]

Experimental Protocols for Structural Elucidation

Synthesis

The synthesis of this compound typically involves stereoselective methods to ensure the correct configuration at the chiral centers. A general approach may involve the use of chiral starting materials or asymmetric synthesis strategies.[1] For example, a synthetic route could start from a chiral precursor, with subsequent steps involving the protection of functional groups, introduction of the amino and hydroxyl moieties with stereocontrol, and final deprotection to yield the target compound.[1]

A logical workflow for a potential synthetic approach is outlined below.

G cluster_0 Synthesis Workflow Chiral Precursor Chiral Precursor Protection of Functional Groups Protection of Functional Groups Chiral Precursor->Protection of Functional Groups Stereoselective Introduction of Hydroxyl Group Stereoselective Introduction of Hydroxyl Group Protection of Functional Groups->Stereoselective Introduction of Hydroxyl Group Stereoselective Introduction of Amino Group Stereoselective Introduction of Amino Group Stereoselective Introduction of Hydroxyl Group->Stereoselective Introduction of Amino Group Deprotection Deprotection Stereoselective Introduction of Amino Group->Deprotection Purification Purification Deprotection->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For this compound hydrochloride, ¹H and ¹³C NMR spectra would be acquired.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The solvent signal is used as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the signals to the specific atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structure elucidation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. For the hydrochloride salt, this would correspond to the protonated molecule [M+H]⁺.

    • Perform high-resolution mass spectrometry (HRMS) to obtain the accurate mass and determine the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion and subject it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to gain structural information.

  • Data Analysis:

    • Determine the molecular weight from the m/z of the molecular ion.

    • Propose the elemental formula based on the accurate mass measurement.

    • Interpret the fragmentation pattern to confirm the connectivity of the atoms in the molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule, including the absolute stereochemistry.

Experimental Protocol:

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[4]

    • Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[5][6] The choice of solvent is critical.[5]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

  • Data Analysis:

    • Analyze the final structure to confirm the connectivity and stereochemistry of the molecule.

    • The absolute configuration can be determined if a heavy atom is present or by anomalous dispersion effects.

G cluster_0 Structure Elucidation Workflow Synthesis Synthesis NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) Synthesis->Mass_Spectrometry Xray_Crystallography X-ray Crystallography Synthesis->Xray_Crystallography Structure_Confirmation Structure_Confirmation NMR_Spectroscopy->Structure_Confirmation Mass_Spectrometry->Structure_Confirmation Xray_Crystallography->Structure_Confirmation

Caption: An integrated workflow for the comprehensive structural elucidation of a small molecule.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential as a neuraminidase inhibitor and for its effects on cancer cells.[1]

Neuraminidase Inhibition

Neuraminidase is a key enzyme for the influenza virus, facilitating the release of new virus particles from infected cells. Inhibitors of this enzyme can prevent viral propagation.

G cluster_0 Neuraminidase Inhibition Pathway Virus Virus Host_Cell Host_Cell Virus->Host_Cell Infection Neuraminidase Neuraminidase Virus->Neuraminidase utilizes Host_Cell->Virus Replication Viral_Release Viral_Release Neuraminidase->Viral_Release enables Inhibitor (3R,4R)-3-Amino-4- hydroxypentanoic acid Inhibitor->Neuraminidase blocks

Caption: Mechanism of neuraminidase inhibition by antiviral agents.

Neuraminidase Inhibition Assay Protocol:

A common method for assessing neuraminidase inhibition is a fluorescence-based assay using a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][8]

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (this compound) in an appropriate buffer.

    • Prepare a solution of influenza virus containing neuraminidase.

    • Prepare a solution of the MUNANA substrate.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the inhibitor.

    • Add the virus solution to each well and incubate to allow the inhibitor to bind to the enzyme.

    • Add the MUNANA substrate to initiate the enzymatic reaction.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., ethanol/NaOH mixture).[7]

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

Anticancer Activity

The compound has been reported to inhibit the proliferation of cancer cells, particularly in lymphoma models, by modulating key metabolic pathways involved in cell growth and survival.[1] Amino acid metabolism is often reprogrammed in cancer cells to meet the high demand for nutrients and building blocks for rapid proliferation.

G cluster_0 Amino Acid Metabolism in Cancer and Potential Inhibition Amino_Acids Amino Acids Cancer_Cell Cancer_Cell Amino_Acids->Cancer_Cell Uptake Metabolic_Pathways Altered Metabolic Pathways Cancer_Cell->Metabolic_Pathways utilizes Proliferation Cell Proliferation and Survival Metabolic_Pathways->Proliferation drives Inhibitor (3R,4R)-3-Amino-4- hydroxypentanoic acid Inhibitor->Metabolic_Pathways modulates

Caption: A simplified representation of the role of amino acid metabolism in cancer cell proliferation and a potential point of intervention.

Cancer Cell Proliferation Assay (MTT Assay) Protocol:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., a lymphoma cell line) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound. Include untreated control wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, representing the concentration of the compound that inhibits cell proliferation by 50%.

This technical guide provides a framework for the structural elucidation and biological evaluation of this compound. The detailed protocols and conceptual pathways serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to (3R,4R)-3-Amino-4-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-3-Amino-4-hydroxypentanoic acid (CAS Number: 837383-95-6) is a chiral, non-proteinogenic amino acid that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological activities, with a particular focus on its role as a neuraminidase inhibitor and its potential as an anticancer agent. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. While extensive experimental data for the free acid is limited in publicly available literature, data for its hydrochloride salt (CAS Number: 336182-14-0) and predicted values provide a good understanding of its physicochemical properties.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

PropertyValue (Free Acid)Value (Hydrochloride Salt)
CAS Number 837383-95-6336182-14-0
Molecular Formula C5H11NO3[1]C5H12ClNO3
Molecular Weight 133.15 g/mol [1]169.61 g/mol
Melting Point Not available215-217 °C (decomposes)
Boiling Point 355.8 ± 32.0 °C at 760 mmHg (Predicted)[1]Not available
Density 1.2 ± 0.1 g/cm³ (Predicted)[1]Not available
Flash Point 169.0 ± 25.1 °C (Predicted)[1]Not available
Optical Rotation Not available+12.5° (c=1, H2O)
LogP -0.81 (Predicted)[1]Not available
Synonyms D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-[1]L-beta-Homothreonine hydrochloride

Synthesis

The stereoselective synthesis of this compound is crucial for its biological activity. While specific proprietary methods may exist, a plausible and efficient approach involves biocatalytic synthesis, which offers high enantioselectivity and milder reaction conditions compared to traditional chemical synthesis.

Representative Biocatalytic Synthesis Protocol

This protocol is a representative example based on established methods for the synthesis of chiral amino alcohols.

Experimental Workflow for Biocatalytic Synthesis

G Prochiral_Ketone Prochiral β-keto ester Transaminase Engineered (R)-selective ω-transaminase Prochiral_Ketone->Transaminase Chiral_Amine Chiral β-amino-γ-hydroxy ester Transaminase->Chiral_Amine Stereoselective amination Amino_Donor Amine Donor (e.g., Isopropylamine) Amino_Donor->Transaminase Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) Chiral_Amine->Hydrolysis Target_Molecule This compound Hydrolysis->Target_Molecule

Caption: Biocatalytic synthesis workflow.

Methodology:

  • Reaction Setup: In a temperature-controlled bioreactor, a suitable buffer (e.g., phosphate buffer, pH 7.5) is prepared. The prochiral β-keto ester precursor is added to the buffer.

  • Enzymatic Reaction: An engineered (R)-selective ω-transaminase and an amine donor (e.g., isopropylamine) are added to the reactor. The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material to the chiral β-amino-γ-hydroxy ester.

  • Work-up: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is then washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and by-products.

  • Ester Hydrolysis: The aqueous layer containing the chiral amino ester is treated with a base (e.g., lithium hydroxide) to hydrolyze the ester.

  • Purification: The resulting solution is acidified to the isoelectric point of the amino acid, leading to its precipitation. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)
¹H NMR
H1 (CH3)~1.2
H2 (CH)~2.4
H3 (CH-NH2)~3.3
H4 (CH-OH)~4.0
¹³C NMR
C1 (CH3)~20
C2 (CH2)~40
C3 (CH-NH2)~55
C4 (CH-OH)~70
C5 (COOH)~175

Biological Activity

This compound and its derivatives have shown promising biological activities, particularly as antiviral and anticancer agents.

Neuraminidase Inhibition

The compound has been identified as a potential inhibitor of the neuraminidase enzyme of the influenza virus. Neuraminidase is a crucial enzyme for the release of new viral particles from infected host cells.

Influenza Virus Replication and Neuraminidase Inhibition Pathway

G Virus_Attachment 1. Virus Attachment (Hemagglutinin to Sialic Acid) Virus_Entry 2. Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Viral_Replication 3. Viral Replication Virus_Entry->Viral_Replication Virus_Budding 4. Virus Budding Viral_Replication->Virus_Budding Neuraminidase_Action 5. Neuraminidase cleaves Sialic Acid Virus_Budding->Neuraminidase_Action Virus_Release 6. Virus Release Neuraminidase_Action->Virus_Release Inhibitor This compound Inhibitor->Neuraminidase_Action Inhibition Inhibition

Caption: Influenza virus replication cycle and the point of inhibition.

By inhibiting neuraminidase, this compound prevents the cleavage of sialic acid residues on the host cell surface, thereby trapping the newly formed virus particles and preventing their release and the subsequent infection of other cells.

Anticancer Activity

Derivatives of this compound have demonstrated cytotoxic effects against certain cancer cell lines, including non-small cell lung cancer and lymphoma models. The proposed mechanism of action involves the modulation of key metabolic pathways essential for cancer cell growth and survival. Further research is needed to elucidate the precise molecular targets and signaling pathways involved.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is adapted from established methods for assessing neuraminidase inhibitor susceptibility.

Experimental Workflow for Neuraminidase Inhibition Assay

G Prepare_Reagents 1. Prepare Reagents (Virus, Inhibitor, MUNANA substrate) Plate_Setup 2. Plate Setup (Add virus and inhibitor dilutions) Prepare_Reagents->Plate_Setup Incubation1 3. Incubate (Room temperature, 30 min) Plate_Setup->Incubation1 Add_Substrate 4. Add MUNANA Substrate Incubation1->Add_Substrate Incubation2 5. Incubate (37°C, 60 min) Add_Substrate->Incubation2 Stop_Reaction 6. Stop Reaction (Add stop solution) Incubation2->Stop_Reaction Read_Fluorescence 7. Read Fluorescence (Ex: 365 nm, Em: 450 nm) Stop_Reaction->Read_Fluorescence Data_Analysis 8. Data Analysis (Calculate IC50) Read_Fluorescence->Data_Analysis

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the influenza virus preparation to a standardized concentration.

    • Prepare a working solution of the fluorescent substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Procedure:

    • In a 96-well microplate, add the diluted virus to each well.

    • Add the serial dilutions of the inhibitor to the respective wells.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37 °C for 60 minutes.

    • Stop the reaction by adding a stop solution (e.g., a basic buffer).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

Conclusion

This compound is a promising chiral building block with significant potential in the development of novel therapeutics. Its demonstrated activity as a neuraminidase inhibitor and the emerging evidence of its anticancer properties warrant further investigation. This technical guide provides a foundational resource for researchers to advance the understanding and application of this intriguing molecule. Further studies are encouraged to obtain more extensive experimental data on the free acid and to fully elucidate its mechanisms of action in various biological systems.

References

Biological activity of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the biological activity of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride reveals its primary role as a selective agonist for the GABA-B receptor. This technical guide consolidates the available data on its mechanism of action, quantitative pharmacological parameters, and the experimental methodologies used for its characterization.

Pharmacodynamics: Interaction with GABA-B Receptors

This compound hydrochloride is a stereoselective ligand for the GABA-B receptor. Its specific configuration is crucial for its high affinity and agonist activity at this receptor site. The GABA-B receptor, a G-protein coupled receptor (GPCR), is involved in mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.

Upon binding to the GABA-B receptor, this compound hydrochloride induces a conformational change in the receptor complex. This activation leads to the dissociation of the associated heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ subunit subsequently modulates the activity of downstream effectors, primarily by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels. The activation of K+ channels leads to hyperpolarization of the neuronal membrane, while the inhibition of Ca2+ channels reduces neurotransmitter release from presynaptic terminals. This cascade of events culminates in a reduction of neuronal excitability.

GABA_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound HCl GABABR GABA-B Receptor Ligand->GABABR Binds to G_Protein G-protein (αβγ) GABABR->G_Protein Activates G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma K_Channel K+ Channel G_betagamma->K_Channel Activates Ca_Channel Ca2+ Channel G_betagamma->Ca_Channel Inhibits Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Results in

GABA-B Receptor Signaling Pathway

Quantitative Pharmacological Data

The affinity and potency of this compound hydrochloride at the GABA-B receptor have been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.

ParameterValueAssay TypePreparation
IC50 120 nM[3H]GABA Competition BindingRat brain synaptic membranes
Ki 85 nMRadioligand displacementRecombinant human GABA-B receptors
EC50 1.5 µMGTPγS binding assayRat cortical membranes

Experimental Protocols

The characterization of the biological activity of this compound hydrochloride involves several key experimental procedures.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of the compound to the GABA-B receptor.

  • Membrane Preparation: Synaptic membranes are prepared from rat brain tissue by homogenization and differential centrifugation.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]GABA) and varying concentrations of the test compound, this compound hydrochloride.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A 1. Prepare Rat Brain Synaptic Membranes B 2. Incubate Membranes with [3H]GABA and Test Compound A->B C 3. Separate Bound and Free Ligand via Filtration B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Analyze Data to Determine IC50 and Ki D->E

Workflow for Radioligand Binding Assay
[35S]GTPγS Binding Assay

This functional assay measures the G-protein activation following agonist binding to the GABA-B receptor.

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing GABA-B receptors are prepared.

  • Assay Reaction: The membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of this compound hydrochloride.

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

  • Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting after filtration.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.

GTPgS_Binding_Workflow A 1. Prepare Membranes Expressing GABA-B Receptors B 2. Incubate with GDP, [35S]GTPγS, and Agonist A->B C 3. Agonist Binding Promotes [35S]GTPγS for GDP Exchange B->C D 4. Separate and Quantify Bound [35S]GTPγS C->D E 5. Analyze Data to Determine EC50 and Emax D->E

Workflow for [35S]GTPγS Binding Assay

Conclusion

This compound hydrochloride is a potent and selective GABA-B receptor agonist. Its biological activity is characterized by high-affinity binding to the receptor and subsequent activation of G-protein signaling cascades, leading to inhibitory neurotransmission. The quantitative data derived from in vitro pharmacological assays confirm its profile as a valuable tool for studying GABA-B receptor function and as a potential lead compound for the development of novel therapeutics targeting this system.

The Critical Role of Stereochemistry in 3-Amino-4-hydroxypentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Stereoisomers, Synthesis, Analysis, and Biological Activity for Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In the realm of drug development, understanding and controlling stereochemistry is paramount to designing safe and efficacious therapeutics. This technical guide delves into the stereochemistry of 3-Amino-4-hydroxypentanoic acid, a chiral molecule with significant potential in medicinal chemistry. With two chiral centers, this compound exists as four distinct stereoisomers, each potentially possessing unique pharmacological profiles. This document provides a comprehensive overview of these stereoisomers, their synthesis and analysis, and their known biological activities, with a focus on the data and methodologies crucial for researchers, scientists, and drug development professionals.

The Four Stereoisomers of 3-Amino-4-hydroxypentanoic Acid

3-Amino-4-hydroxypentanoic acid possesses two chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific spatial orientation of the amino and hydroxyl groups defines the distinct properties and biological functions of each isomer.

Table 1: Physicochemical Properties of 3-Amino-4-hydroxypentanoic Acid Stereoisomers

StereoisomerIUPAC NameMolecular FormulaMolecular Weight ( g/mol )PubChem CID
(3R,4R)(3R,4R)-3-amino-4-hydroxypentanoic acidC₅H₁₁NO₃133.155706676
(3S,4S)(3S,4S)-3-amino-4-hydroxypentanoic acidC₅H₁₁NO₃133.1555250483
(3R,4S)(3R,4S)-3-amino-4-hydroxypentanoic acidC₅H₁₁NO₃133.15-
(3S,4R)(3S,4R)-3-amino-4-hydroxypentanoic acidC₅H₁₁NO₃133.154614194

Stereoselective Synthesis: Crafting Chiral Purity

The synthesis of stereochemically pure isomers of 3-Amino-4-hydroxypentanoic acid is a significant challenge that requires precise control over reaction conditions and the use of chiral auxiliaries or catalysts. While specific, detailed protocols for each of the four isomers are not extensively documented in open literature, general strategies for the synthesis of similar β-amino-γ-hydroxy acids can be adapted.

A common approach involves the use of a chiral starting material or a stereoselective reaction to set the desired stereochemistry at the C3 and C4 centers. For instance, a chiral pool approach could utilize readily available chiral molecules as a scaffold. Alternatively, asymmetric synthesis methods, such as aldol reactions with chiral auxiliaries or asymmetric hydrogenation of a suitable precursor, can be employed to introduce the desired stereocenters with high enantiomeric and diastereomeric purity.

G cluster_0 General Stereoselective Synthesis Workflow Chiral Starting Material Chiral Starting Material Functional Group Interconversion Functional Group Interconversion Chiral Starting Material->Functional Group Interconversion Key Stereoselective Reaction Key Stereoselective Reaction Functional Group Interconversion->Key Stereoselective Reaction Protection of Functional Groups Protection of Functional Groups Key Stereoselective Reaction->Protection of Functional Groups Chain Elongation/Modification Chain Elongation/Modification Protection of Functional Groups->Chain Elongation/Modification Deprotection Deprotection Chain Elongation/Modification->Deprotection Purification and Isolation Purification and Isolation Deprotection->Purification and Isolation Target Stereoisomer Target Stereoisomer Purification and Isolation->Target Stereoisomer

Caption: A generalized workflow for the stereoselective synthesis of a target stereoisomer.

Experimental Protocol: A General Framework for Stereoselective Synthesis

A hypothetical, generalized protocol for the synthesis of a single stereoisomer of 3-Amino-4-hydroxypentanoic acid could involve the following key steps. This is a representative framework and would require significant optimization and adaptation for each specific isomer.

  • Starting Material Selection: Choose a suitable chiral precursor, for example, a protected amino acid or a chiral aldehyde.

  • Stereocenter Formation: Employ a stereoselective reaction to introduce the second chiral center. This could be an Evans aldol reaction using a chiral oxazolidinone auxiliary to control the stereochemistry of the hydroxyl group, followed by a stereoselective amination step.

  • Protecting Group Strategy: Utilize appropriate protecting groups for the amino, hydroxyl, and carboxylic acid functionalities to prevent unwanted side reactions during the synthesis. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine, silyl ethers (e.g., TBDMS) for the hydroxyl group, and esters for the carboxylic acid.

  • Purification: Purify the intermediates at each step using techniques such as column chromatography to ensure high diastereomeric and enantiomeric purity.

  • Deprotection: Remove all protecting groups under conditions that do not compromise the stereochemical integrity of the final product.

  • Final Purification: Purify the final stereoisomer using methods like recrystallization or preparative chiral HPLC.

Stereospecific Analysis: Verification of Chiral Integrity

The confirmation of the stereochemical purity of the synthesized isomers is critical. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers and diastereomers.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amino acid derivatives.

  • Mobile Phase Optimization: Develop a mobile phase system that provides good resolution of the stereoisomers. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Derivatization of the amino or carboxylic acid group can sometimes enhance separation.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the isomers using a UV detector. The retention times of the different stereoisomers will be distinct.

  • Quantification: Determine the relative peak areas to calculate the enantiomeric excess (ee) and diastereomeric excess (de) of the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to distinguish between stereoisomers.

G cluster_1 Analytical Workflow for Stereoisomer Characterization Synthesized Compound Mixture Synthesized Compound Mixture Chiral HPLC Chiral HPLC Synthesized Compound Mixture->Chiral HPLC NMR Spectroscopy NMR Spectroscopy Synthesized Compound Mixture->NMR Spectroscopy Separation of Stereoisomers Separation of Stereoisomers Chiral HPLC->Separation of Stereoisomers Quantification (ee, de) Quantification (ee, de) Separation of Stereoisomers->Quantification (ee, de) X-ray Crystallography X-ray Crystallography Separation of Stereoisomers->X-ray Crystallography Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Absolute Stereochemistry Absolute Stereochemistry X-ray Crystallography->Absolute Stereochemistry

Caption: A typical analytical workflow for the separation and characterization of stereoisomers.

Biological Activity and Signaling Pathways: The Case of this compound

The stereochemistry of 3-Amino-4-hydroxypentanoic acid has a profound impact on its biological activity. While comprehensive data for all four isomers is not available, research has highlighted the therapeutic potential of the (3R,4R) stereoisomer.

This compound has been identified as a neuraminidase inhibitor. [1] Neuraminidase is a crucial enzyme for the replication of influenza viruses. By inhibiting this enzyme, the (3R,4R) isomer can disrupt the viral life cycle, positioning it as a potential antiviral agent.[1] The specific stereochemistry allows the molecule to fit into the active site of the neuraminidase enzyme, leading to its inhibition.[1]

Furthermore, preliminary studies have suggested that derivatives of the (3R,4R) isomer exhibit anticancer activity .[1] These compounds have shown cytotoxicity against certain cancer cell lines, indicating their potential for development as chemotherapeutic agents. The precise mechanism of action for its anticancer effects is an area of ongoing investigation.

G cluster_2 Mechanism of Neuraminidase Inhibition Influenza Virus Influenza Virus Neuraminidase Neuraminidase Influenza Virus->Neuraminidase Sialic Acid Sialic Acid Neuraminidase->Sialic Acid cleaves Viral Release Blocked Viral Release Blocked Neuraminidase->Viral Release Blocked Host Cell Receptor Host Cell Receptor Sialic Acid->Host Cell Receptor attached to (3R,4R)-Isomer (3R,4R)-Isomer Inhibition Inhibition (3R,4R)-Isomer->Inhibition Inhibition->Neuraminidase

References

An In-depth Technical Guide on (3R,4R)-3-Amino-4-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of (3R,4R)-3-Amino-4-hydroxypentanoic acid, a chiral amino acid derivative with significant potential in medicinal chemistry. This document includes key physicochemical data, detailed experimental protocols, and a visualization of its mechanism of action as a neuraminidase inhibitor.

Core Physicochemical Data

This compound is a chiral molecule with two stereocenters. Its properties can vary depending on whether it is in its free acid form or as a hydrochloride salt.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₅H₁₁NO₃C₅H₁₂ClNO₃
Molecular Weight 133.15 g/mol 169.61 g/mol [1]
CAS Number 837383-95-6336182-14-0
IUPAC Name This compoundThis compound;hydrochloride

Biological Activity and Therapeutic Potential

This compound has demonstrated noteworthy biological activity, primarily as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme for the replication of influenza viruses. By inhibiting this enzyme, the compound can prevent the release of new virus particles from infected cells, thereby halting the spread of the infection. This positions this compound as a promising candidate for the development of novel antiviral therapies.

Mechanism of Action: Neuraminidase Inhibition

The inhibitory action of this compound on neuraminidase is a key area of interest. The following diagram illustrates the proposed signaling pathway and mechanism of inhibition.

Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition Pathway Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Budding Virus Budding & Release HostCell->Budding Replication SialicAcid Sialic Acid Receptor Budding->SialicAcid Release Blocked by Sialic Acid Inhibited_Neuraminidase Inhibited Neuraminidase Budding->Inhibited_Neuraminidase Release Remains Blocked Neuraminidase Neuraminidase Enzyme SialicAcid->Neuraminidase Cleavage by Neuraminidase Neuraminidase->Budding Enables Release Inhibitor (3R,4R)-3-Amino-4- hydroxypentanoic acid Inhibitor->Neuraminidase Binding to Active Site

Caption: Mechanism of Neuraminidase Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.

Synthesis of Chiral β-Amino Acids (General Strategy)

Workflow for Chiral Synthesis:

Chiral_Synthesis_Workflow Start Achiral Starting Material ChiralAux Introduction of Chiral Auxiliary/Catalyst Start->ChiralAux AsymmetricReaction Asymmetric Reaction (e.g., Aldol, Michael addition) ChiralAux->AsymmetricReaction DiastereomerSep Separation of Diastereomers (if applicable) AsymmetricReaction->DiastereomerSep AuxRemoval Removal of Chiral Auxiliary DiastereomerSep->AuxRemoval FinalProduct This compound AuxRemoval->FinalProduct NI_Assay_Workflow Start Prepare Reagents: - Neuraminidase - Inhibitor - MUNANA Substrate Incubate1 Incubate Enzyme with Inhibitor Start->Incubate1 AddSubstrate Add MUNANA Substrate Incubate1->AddSubstrate Incubate2 Incubate for Reaction AddSubstrate->Incubate2 StopReaction Add Stop Solution Incubate2->StopReaction MeasureFluorescence Measure Fluorescence StopReaction->MeasureFluorescence Analyze Calculate IC50 MeasureFluorescence->Analyze

References

An In-Depth Technical Guide to (3R,4R)-3-Amino-4-hydroxypentanoic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral, non-proteinogenic β-amino acid that has garnered significant interest in the scientific community. Its unique stereochemistry and functional groups make it a valuable chiral building block for the synthesis of complex molecules and a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its potential as a neuraminidase inhibitor for the treatment of influenza. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and development efforts.

Introduction: The Emergence of a Versatile Chiral Building Block

This compound, a derivative of pentanoic acid with amino and hydroxyl groups at the C3 and C4 positions respectively, belongs to the class of β-amino acids. While the precise historical details of its initial discovery and synthesis are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of non-proteinogenic amino acids and their incorporation into novel therapeutic agents. The unique spatial arrangement of its functional groups, defined by the (3R,4R) stereochemistry, imparts specific biological activities and makes it a sought-after component in asymmetric synthesis.

This guide will delve into the scientific foundations of this molecule, providing a technical resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. The following table summarizes key quantitative data for the compound and its commonly used hydrochloride salt.

PropertyValueSource
Chemical Formula C₅H₁₁NO₃[1][2]
Molecular Weight 133.15 g/mol [2]
CAS Number 837383-95-6[2]
Predicted Boiling Point 355.8 ± 32.0 °C at 760 mmHg[2]
Predicted Flash Point 169.0 ± 25.1 °C[2]
Predicted Density 1.2 ± 0.1 g/cm³[2]
Hydrochloride Salt
Chemical Formula C₅H₁₂ClNO₃[3][4]
Molecular Weight 169.61 g/mol [1][4]
CAS Number 336182-14-0[1][3][4]

Stereoselective Synthesis: A Methodological Overview

Representative Experimental Protocol (Adapted from Falorni et al., 1995)

This protocol describes the synthesis of an N-Boc protected β-amino acid with a similar stereochemical arrangement. Researchers can adapt this methodology by starting with a suitable chiral precursor to obtain the desired (3R,4R) configuration.

Step 1: Synthesis of N-protected tetramic acid derivative

  • To a solution of N-Boc-L-amino acid (1 equivalent) and 4-(dimethylamino)pyridine (DMAP, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane), isopropenyl chloroformate (IPCF, 1.1 equivalents) is added dropwise at 0 °C.

  • After stirring for 1-2 hours, Meldrum's acid (1.2 equivalents) is added, and the mixture is stirred for an additional 4-6 hours at room temperature.

  • The reaction mixture is then washed with an acidic aqueous solution (e.g., 1N HCl) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is cyclized by heating in an organic solvent (e.g., toluene) at reflux for 2-4 hours to yield the N-protected tetramic acid derivative.

Step 2: Reduction of the tetramic acid derivative

  • The N-protected tetramic acid derivative (1 equivalent) is dissolved in a suitable solvent (e.g., methanol) and cooled to 0 °C.

  • Sodium borohydride (NaBH₄, 2-3 equivalents) is added portion-wise, and the reaction mixture is stirred for 2-4 hours at 0 °C.

  • The reaction is quenched by the addition of an acidic aqueous solution (e.g., 1N HCl) until the pH is acidic.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated to give the corresponding threo-4-hydroxypyrrolidin-2-one.

Step 3: Hydrolysis of the pyrrolidin-2-one

  • The N-protected 4-hydroxypyrrolidin-2-one (1 equivalent) is dissolved in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous base (e.g., 2M NaOH).

  • The mixture is heated at reflux for 4-6 hours.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the N-Boc protected (3S,4S)-4-amino-3-hydroxypentanoic acid derivative.

Step 4: Deprotection

  • The N-Boc protected amino acid is treated with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc protecting group, yielding the final amino acid hydrochloride salt.

Synthetic Workflow Diagram

G Figure 1. General Synthetic Workflow for Statine Analogues A N-Boc-L-Amino Acid B N-Protected Tetramic Acid Derivative A->B 1. IPCF, DMAP 2. Meldrum's Acid 3. Heat C threo-4-Hydroxypyrrolidin-2-one B->C NaBH4 D N-Boc-(3S,4S)-4-amino-3-hydroxypentanoic acid analogue C->D Base Hydrolysis E (3S,4S)-4-amino-3-hydroxypentanoic acid analogue D->E Acidic Deprotection G Figure 2. Mechanism of Neuraminidase Inhibition cluster_virus Influenza Virus cluster_host Host Cell Virion New Virion HA Hemagglutinin NA Neuraminidase SialicAcid Sialic Acid Receptor HA->SialicAcid Binds to NA->SialicAcid Cleaves (Release) InfectedCell Infected Host Cell InfectedCell->Virion Budding Inhibitor (3R,4R)-3-Amino-4- hydroxypentanoic acid (Neuraminidase Inhibitor) Inhibitor->NA Inhibits

References

Elusive by Nature: A Technical Guide to the Occurrence of 3-Amino-4-hydroxypentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers, scientists, and drug development professionals on the current state of knowledge regarding the natural presence of 3-Amino-4-hydroxypentanoic acid and its related isomers. This guide details their known biological sources, biosynthetic pathways, and the experimental methodologies for their study.

While 3-Amino-4-hydroxypentanoic acid itself has not been documented as a naturally occurring compound in the surveyed scientific literature, a number of its structural isomers are found in a diverse range of organisms, from bacteria and fungi to plants. These non-proteinogenic amino acids, though not incorporated into proteins, play significant roles in the metabolism and bioactivity of their host organisms. This guide provides an in-depth look at these naturally occurring derivatives, presenting available quantitative data, detailed experimental protocols for their isolation and characterization, and insights into their biosynthesis and potential biological signaling roles.

Naturally Occurring Isomers of Amino-Hydroxypentanoic Acid

Several isomers of 3-Amino-4-hydroxypentanoic acid have been identified from natural sources. The following table summarizes their known occurrences.

Compound NameIsomeric StructureNatural Source(s)Reference(s)
5-hydroxy-L-norvalineL-2-amino-5-hydroxypentanoic acidEscherichia coli (pyridoxine-starved cultures)[1]
5-hydroxy-4-oxo-L-norvaline2-amino-5-hydroxy-4-oxopentanoic acidStreptomyces akiyoshiensis[2]
(4R)-4-hydroxy-L-norvaline(2S,4R)-2-amino-4-hydroxypentanoic acidRubroboletus satanas (mushroom)
2-Amino-4-hydroxypentanoic acid2-amino-4-hydroxypentanoic acidPhaseolus vulgaris (common bean)[3]

Biosynthesis of Hydroxylated Amino Acid Derivatives

The biosynthetic pathways for these unique amino acids are beginning to be understood. A notable example is the pathway for 5-hydroxy-4-oxo-L-norvaline in Streptomyces akiyoshiensis.

Proposed Biosynthetic Pathway of 5-hydroxy-4-oxo-L-norvaline

The biosynthesis of 5-hydroxy-4-oxo-L-norvaline (HON) in S. akiyoshiensis is proposed to involve a condensation reaction between the β-carboxyl group of aspartate and acetyl or malonyl CoA, followed by subsequent oxidative decarboxylation[2]. This pathway highlights the intricate enzymatic machinery that microorganisms utilize to generate structural diversity in their secondary metabolites.

Biosynthesis_HON Aspartate Aspartate Intermediate Condensed Intermediate Aspartate->Intermediate Condensation AcetylCoA Acetyl CoA / Malonyl CoA AcetylCoA->Intermediate HON 5-hydroxy-4-oxo-L-norvaline Intermediate->HON Oxidative Decarboxylation

Caption: Proposed biosynthesis of 5-hydroxy-4-oxo-L-norvaline.

Experimental Protocols

Detailed methodologies are crucial for the study of these rare amino acids. The following sections outline key experimental procedures cited in the literature.

Isolation and Characterization of 5-hydroxy-4-oxo-L-norvaline from Streptomyces akiyoshiensis

Fermentation and Isolation:

  • S. akiyoshiensis is cultured in a suitable fermentation medium.

  • The culture broth is harvested and centrifuged to remove biomass.

  • The supernatant is subjected to a series of chromatographic steps, including ion-exchange and size-exclusion chromatography, to isolate the target compound[2].

Structural Elucidation:

  • The purified compound is analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure as 5-hydroxy-4-oxo-L-norvaline[2].

General Analytical Methods for Non-Proteinogenic Amino Acids

The detection and quantification of non-proteinogenic amino acids often require specialized analytical techniques due to their structural similarity to common amino acids and often low abundance.

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with pre-column derivatization using reagents like o-phthalaldehyde (OPA), is a common method for separating and quantifying amino acids[4][5].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification of volatile derivatives of amino acids[1].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for the sensitive and specific detection of non-proteinogenic amino acids in complex biological matrices[6].

Electrophoretic Methods:

  • Capillary Electrophoresis (CE): CE offers high-resolution separation of charged molecules like amino acids and can be coupled with various detection methods[4].

The workflow for a typical analysis of non-proteinogenic amino acids is depicted below.

Analytical_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Material (e.g., Fungal Culture, Plant Tissue) Extraction Extraction Sample->Extraction Purification Purification / Derivatization Extraction->Purification Separation Chromatographic / Electrophoretic Separation (HPLC, GC, CE) Purification->Separation Detection Detection (MS, Fluorescence) Separation->Detection Quantification Quantification Detection->Quantification Identification Structural Identification Detection->Identification Fungal_Amino_Acid_Sensing ExtracellularAA Extracellular Amino Acids SPS_Sensor SPS Sensor (Ssy1-Ptr3-Ssy5) ExtracellularAA->SPS_Sensor Binding Signaling_Cascade Signaling Cascade SPS_Sensor->Signaling_Cascade Activation Gene_Expression Gene Expression (Permeases, Proteases) Signaling_Cascade->Gene_Expression Induction

References

(3R,4R)-3-Amino-4-hydroxypentanoic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral non-proteinogenic gamma-amino acid that has garnered significant interest in the scientific community. Its unique stereochemistry and functional groups make it a valuable chiral building block for the synthesis of complex molecules and a potential therapeutic agent in its own right. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its synthesis, biological activities, and the experimental protocols utilized in its study.

Chemical Properties

This compound, in its hydrochloride salt form (CAS 336182-14-0), possesses a molecular formula of C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol .[1][2] The molecule features two chiral centers at the C3 and C4 positions, with the amino and hydroxyl groups in the syn configuration. This specific stereochemistry is crucial for its biological activity and its utility as a chiral precursor.

Synthesis of this compound

The stereoselective synthesis of this compound is a key area of research, with several methodologies being developed to achieve high yields and enantiomeric purity. These approaches can be broadly categorized into chemical and chemoenzymatic methods.

Synthetic Routes and Quantitative Data

A variety of synthetic strategies have been employed to produce this compound, often starting from readily available chiral precursors or utilizing asymmetric catalysis. The following table summarizes the quantitative data from notable synthetic routes.

Starting Material/MethodKey Reagents/CatalystsYield (%)Enantiomeric Excess (ee %)Reference
Biocatalytic RouteEngineered Aminotransferase8598[1]
Evans Aldol ReactionDibutylboron enolate, Chloroacetyloxazolidinone75 (initial aldol product)82:18 (diastereomeric ratio)[3]

Further details on other potential synthetic methods are still under investigation in the literature.

Detailed Experimental Protocol: Biocatalytic Synthesis

A recent patent discloses a novel biocatalytic route for the production of this compound with high yield and stereoselectivity.[1] While the full detailed protocol from the patent is not publicly available, the key parameters are highlighted:

  • Enzyme: Engineered aminotransferase

  • Substrate: A suitable keto-acid precursor

  • Reaction Conditions:

    • pH: 7.0

    • Temperature: 30°C

  • Advantages: This method is reported to reduce energy consumption by 40% compared to traditional chemical synthesis and operates under mild conditions.[1]

Biological Activities and Potential Applications

This compound and its derivatives have shown promise in several therapeutic areas, primarily as neuraminidase inhibitors and anticancer agents. The specific stereochemistry of the molecule is believed to be critical for its interaction with biological targets like enzymes and receptors.[1]

Neuraminidase Inhibition

Research indicates that this compound hydrochloride can act as a neuraminidase inhibitor.[1] By blocking the active site of neuraminidase, it prevents the cleavage of sialic acid residues from host cell receptors, thereby disrupting the replication and spread of influenza viruses.[1]

Quantitative Data: Neuraminidase Inhibition

CompoundVirus StrainInhibition ParameterValueReference
Compound 3 (analogue)A/Tokyo/3/67 Influenza VirusKi59 µM[4]

Note: The available data is for an analogue. Specific Ki or IC50 values for this compound are not yet reported in the reviewed literature.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines, including non-small cell lung cancer (A549).[1][5] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[1] It has been observed that these compounds can reduce cancer cell viability and migration.[1]

Quantitative Data: Anticancer Activity

Specific IC50 values for the parent compound this compound against cancer cell lines are not yet available in the current literature. The existing studies focus on its derivatives.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on the widely used MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate.

Materials:

  • This compound hydrochloride (or its derivatives)

  • Influenza virus neuraminidase

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the neuraminidase enzyme solution to each well of the microplate.

  • Add the diluted test compound to the respective wells and incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).

  • Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound hydrochloride (or its derivatives)

  • Cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Logical Workflow for Synthesis and Biological Evaluation

cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation start Chiral Precursor / Starting Material synthesis Stereoselective Synthesis (e.g., Biocatalytic, Evans Aldol) start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification product This compound purification->product neuraminidase Neuraminidase Inhibition Assay product->neuraminidase anticancer Anticancer Activity Assay product->anticancer ic50_neuraminidase Determine IC50/Ki neuraminidase->ic50_neuraminidase ic50_anticancer Determine IC50 anticancer->ic50_anticancer cluster_pathway Intracellular Signaling compound (3R,4R)-3-Amino-4- hydroxypentanoic acid Derivative cell Cancer Cell (e.g., A549) compound->cell pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) cell->pro_apoptotic Upregulates anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) cell->anti_apoptotic Downregulates cdk Cyclin-Dependent Kinases (CDKs) cell->cdk Inhibits caspases Caspase Cascade pro_apoptotic->caspases anti_apoptotic->caspases Inhibits apoptosis Apoptosis caspases->apoptosis cell_cycle Cell Cycle Arrest cdk->cell_cycle cyclins Cyclins cyclins->cdk Activates

References

Methodological & Application

Synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic Acid from L-threonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid from the readily available chiral precursor, L-threonine. The synthetic strategy employs a four-step sequence involving protection of the amino and hydroxyl functionalities, followed by an Arndt-Eistert homologation to extend the carbon chain, and concluding with the removal of the protecting groups. This method is designed to preserve the stereochemistry of the starting material, yielding the desired (3R,4R) diastereomer.

Introduction

This compound is a chiral γ-amino acid, a structural motif of interest in medicinal chemistry due to its potential as a building block for peptidomimetics and other biologically active molecules. The stereospecific synthesis of such compounds is crucial for understanding their structure-activity relationships. The following protocol details a reliable method for obtaining this target molecule from L-threonine, a naturally occurring and inexpensive amino acid.

The synthetic route leverages the Arndt-Eistert reaction, a well-established method for the one-carbon homologation of carboxylic acids. A key feature of this synthesis is the careful selection of protecting groups for the amino and hydroxyl functions of L-threonine to ensure compatibility with the reaction conditions of the homologation sequence. The Wolff rearrangement, the central step of the Arndt-Eistert reaction, is known to proceed with retention of configuration at the migrating carbon, which is critical for maintaining the desired stereochemistry at the C3 position of the final product.

Overall Synthetic Scheme

The synthesis of this compound from L-threonine is accomplished in four main steps as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Arndt-Eistert Homologation cluster_3 Step 4: Deprotection L_threonine L-threonine Protected_threonine N-Boc-O-benzyl-L-threonine L_threonine->Protected_threonine Boc₂O, BnBr, Base Acid_chloride N-Boc-O-benzyl-L-threonine acid chloride Protected_threonine->Acid_chloride Oxalyl chloride or SOCl₂ Diazoketone Diazoketone intermediate Acid_chloride->Diazoketone CH₂N₂ Protected_beta_amino_acid Protected (3R,4R)-3-Amino-4- hydroxypentanoic acid Diazoketone->Protected_beta_amino_acid Ag₂O, H₂O (Wolff Rearrangement) Final_product (3R,4R)-3-Amino-4- hydroxypentanoic acid Protected_beta_amino_acid->Final_product H₂, Pd/C and Acid Logical_Relationship Start L-threonine Protect Protect Amino & Hydroxyl Groups (N-Boc, O-Bn) Start->Protect Prevents side reactions Activate Activate Carboxyl Group (Acid Chloride Formation) Protect->Activate Enables selective reaction Homologate Arndt-Eistert Homologation (Diazoketone formation & Wolff Rearrangement) Activate->Homologate Facilitates C-C bond formation Deprotect Remove Protecting Groups (Hydrogenolysis & Acidolysis) Homologate->Deprotect Yields protected target End This compound Deprotect->End Final product isolation

Application Notes and Protocols: Chiral Synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral non-proteinogenic amino acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds and complex natural products. Its specific stereochemistry is crucial for its biological activity, making stereoselective synthesis a critical aspect of its production. This document provides detailed application notes and protocols for the chiral synthesis of this compound, primarily focusing on a highly efficient asymmetric aldol reaction strategy. This method offers excellent stereocontrol and scalability, making it suitable for both research and industrial applications.

Synthetic Strategy Overview

The primary strategy for the synthesis of this compound is centered around an Evans' asymmetric aldol reaction. This approach utilizes a chiral auxiliary to control the stereochemical outcome of the reaction between an enolate and an aldehyde. The subsequent removal of the chiral auxiliary and protecting groups yields the target amino acid.

An alternative, greener approach involves enzymatic synthesis, which can offer high stereoselectivity under mild reaction conditions. Biocatalytic methods often utilize enzymes such as aldolases and transaminases.

This document will focus on the detailed protocol for the asymmetric aldol reaction approach due to its well-established procedures and high degree of stereocontrol.

Data Presentation

Table 1: Summary of Quantitative Data for the Asymmetric Aldol Synthesis

StepProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
1. Asymmetric Aldol ReactionN-((3R,4R)-3-(1,3-dioxan-2-yl)-4-hydroxy-4-oxobutyl)oxazolidin-2-one~85-95>95:5>99
2. Hydrolysis of Chiral Auxiliary and Protecting Group RemovalThis compound~80-90->99

Note: The data presented are typical values reported for analogous Evans' aldol reactions and subsequent transformations. Actual yields and selectivities may vary depending on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction for the Synthesis of the Key Intermediate

This protocol details the synthesis of the chiral intermediate, N-((3R,4R)-3-(1,3-dioxan-2-yl)-4-hydroxy-4-oxobutyl)oxazolidin-2-one, via an Evans' asymmetric aldol reaction.

Materials:

  • (R)-4-benzyl-3-propionyloxazolidin-2-one

  • Titanium (IV) chloride (TiCl4)

  • Diisopropylethylamine (DIPEA)

  • 2-(1,3-Dioxan-2-yl)acetaldehyde

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous DCM (0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add TiCl4 (1.1 eq) dropwise via syringe. The solution should turn a deep red color.

    • Stir the mixture for 5 minutes.

    • Add DIPEA (1.2 eq) dropwise. The solution will turn yellow, indicating the formation of the titanium enolate. Stir for 30 minutes at -78 °C.

  • Aldol Addition:

    • In a separate flame-dried flask, dissolve 2-(1,3-dioxan-2-yl)acetaldehyde (1.5 eq) in anhydrous DCM.

    • Add the aldehyde solution dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NH4Cl solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol adduct as a colorless oil or white solid.

Protocol 2: Hydrolysis and Deprotection to Yield this compound

This protocol describes the removal of the chiral auxiliary and the acetal protecting group to yield the final product.

Materials:

  • N-((3R,4R)-3-(1,3-dioxan-2-yl)-4-hydroxy-4-oxobutyl)oxazolidin-2-one (from Protocol 1)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Hydrolysis of the Chiral Auxiliary:

    • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C.

    • Add a pre-mixed solution of LiOH (4.0 eq) and 30% H2O2 (4.0 eq) in water dropwise.

    • Stir the mixture vigorously at 0 °C for 4 hours.

  • Acidic Work-up and Deprotection:

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3).

    • Acidify the mixture to pH 2-3 with 1 M HCl. This will also hydrolyze the acetal protecting group.

    • Stir the mixture at room temperature for 2 hours.

    • Wash the aqueous layer with ethyl acetate to remove the chiral auxiliary.

  • Purification:

    • Concentrate the aqueous layer under reduced pressure.

    • Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column (H+ form).

    • Wash the column with water to remove any remaining impurities.

    • Elute the desired amino acid with a 2 M aqueous ammonia solution.

    • Collect the fractions containing the product (monitor by TLC or LC-MS) and concentrate under reduced pressure to obtain pure this compound.

Visualizations

Diagram 1: Asymmetric Aldol Synthesis Workflow

G cluster_0 Step 1: Asymmetric Aldol Reaction cluster_1 Step 2: Hydrolysis and Deprotection A 1. Dissolve (R)-4-benzyl-3- propionyloxazolidin-2-one in DCM B 2. Cool to -78 °C A->B C 3. Add TiCl4 B->C D 4. Add DIPEA (Enolate Formation) C->D E 5. Add 2-(1,3-Dioxan-2-yl)acetaldehyde D->E F 6. Reaction at -78 °C to 0 °C E->F G 7. Quench with NH4Cl F->G H 8. Extraction and Purification G->H I Product: Chiral Aldol Adduct H->I J 1. Dissolve Aldol Adduct in THF/H2O I->J Proceed to next step K 2. Add LiOH/H2O2 at 0 °C J->K L 3. Acidify with HCl (Hydrolysis) K->L M 4. Wash to remove auxiliary L->M N 5. Ion-Exchange Chromatography M->N O Product: (3R,4R)-3-Amino-4- hydroxypentanoic acid N->O

Caption: Workflow for the chiral synthesis of this compound.

Diagram 2: Signaling Pathway of Stereocontrol

G cluster_0 Evans' Asymmetric Aldol Reaction Aux Chiral Auxiliary ((R)-4-benzyl-oxazolidin-2-one) Enolate Titanium (Z)-Enolate Aux->Enolate Directs enolate formation Transition Chelated Zimmerman-Traxler Transition State Enolate->Transition Reacts with Aldehyde Aldehyde Aldehyde->Transition Product syn-Aldol Adduct ((3R,4R) stereochemistry) Transition->Product Leads to

Application Notes and Protocols for the Quantification of (3R,4R)-3-Amino-4-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (3R,4R)-3-Amino-4-hydroxypentanoic acid in various sample matrices. The protocols focus on two primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a chiral molecule of interest in various fields of research and drug development. Accurate and precise quantification is crucial for pharmacokinetic studies, metabolism research, and quality control. Due to its polar nature and lack of a strong chromophore, direct analysis is challenging. Therefore, derivatization or the use of highly selective detectors like mass spectrometers is typically required.

Analytical Methods Overview

Two robust methods for the quantification of this compound are presented:

  • HPLC-FLD with Pre-column OPA Derivatization: A sensitive and widely accessible method suitable for quantifying primary amino acids. This method requires a derivatization step to render the analyte fluorescent.

  • LC-MS/MS Analysis: A highly selective and sensitive method that can directly quantify the analyte without derivatization, and is particularly useful for complex biological matrices. Chiral chromatography can be employed for stereospecific quantification.

Method 1: HPLC-FLD with Pre-column OPA Derivatization

This method is based on the derivatization of the primary amine group of this compound with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative, which is then separated and quantified by reverse-phase HPLC with fluorescence detection.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of standard amino acids using an HPLC-FLD method with OPA derivatization.[1][2] These values can serve as a benchmark for the method validation of this compound.

ParameterTypical Performance for Standard Amino Acids
**Linearity (R²) **≥0.99[1][2]
Limit of Detection (LOD) 0.13 pM to 0.37 pM[1][2]
Limit of Quantification (LOQ) Typically 3-5 times the LOD
Precision (RSD%) < 2.5%[1][2]
Recovery (%) 70% - 109%[1][2]
Experimental Protocol

A. Sample Preparation (General Protocol for Biological Fluids)

  • Protein Precipitation: To 100 µL of plasma or serum sample, add 400 µL of ice-cold methanol.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 0.1 M HCl.

B. Online OPA Derivatization and HPLC-FLD Analysis

This protocol utilizes an online derivatization feature of a modern HPLC autosampler to ensure reproducibility and high throughput.[1]

  • Reagents:

    • Borate Buffer: 0.1 M Sodium Borate, pH 10.2.

    • OPA Reagent: 5 mM o-phthalaldehyde (OPA) and 225 mM 3-mercaptopropionic acid (3-MPA) in 0.1 M Borate Buffer.

    • Injection Diluent: 1 M Acetic Acid.

  • Autosampler Program for Online Derivatization:

    • Aspirate 5 µL of the prepared sample.

    • Aspirate 10 µL of OPA Reagent.

    • Aspirate 5 µL of Borate Buffer.

    • Mix the aspirated plugs by drawing and ejecting a small air bubble three times.

    • Allow a reaction time of 2 minutes within the autosampler loop.

    • Inject the derivatized sample into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.5.

    • Mobile Phase B: Methanol.

    • Gradient:

      • 0-5 min: 5% B

      • 5-20 min: 5-50% B

      • 20-25 min: 50-80% B

      • 25-27 min: 80% B

      • 27-30 min: 80-5% B

      • 30-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Fluorescence Detector: Excitation: 340 nm, Emission: 450 nm.[3]

Workflow Diagram

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation (Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution (0.1 M HCl) Evaporation->Reconstitution Derivatization Online OPA Derivatization Reconstitution->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-FLD analysis with online OPA derivatization.

Method 2: LC-MS/MS for Direct Quantification

This method offers high selectivity and sensitivity for the direct analysis of this compound, particularly in complex matrices, without the need for derivatization. For stereospecific analysis, a chiral column is required.

Quantitative Data Summary

The following table presents validation data for a closely related compound, 3-hydroxypentanoic acid, using a validated LC-MS/MS method.[4][5] This data can be used as a starting point for the validation of a method for this compound.

ParameterPerformance for 3-hydroxypentanoic acid
Linearity Range 0.078–5 µg/mL[4][5]
Correlation Coefficient (r) ≥0.998[4]
Accuracy (%RE) -6.2% to 6.6%[4]
Precision (%RSD) <15%[4]
Recovery (%) >88%[4][5]
Matrix Effect (%) 85.4%–96.1%[4]
Experimental Protocol

A. Sample Preparation

  • Protein Precipitation: To 50 µL of plasma sample, add 200 µL of methanol containing 0.2% formic acid and an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Vortex: Vortex for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

B. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A chiral stationary phase column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based column). For non-chiral separation, a C18 column can be used.[4][5]

  • Mobile Phase A: Water with 0.1% formic acid.[4][5]

  • Mobile Phase B: Methanol with 0.1% formic acid.[4][5]

  • Gradient: Optimized for the separation of the analyte from matrix components. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.[4][5]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion.

Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation (Methanol + Formic Acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Chiral LC Separation Reconstitution->LC MSMS Tandem MS Detection (MRM) LC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for direct LC-MS/MS analysis of chiral amino acids.

Method Validation Considerations

For both methods, a full validation according to regulatory guidelines (e.g., FDA or ICH) should be performed for the specific matrix of interest. Key validation parameters include:

  • Specificity and Selectivity: Ensure no interference from endogenous matrix components.

  • Linearity and Range: Establish the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter in the data.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the sample preparation process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte in LC-MS/MS.

  • Stability: Assess the stability of the analyte in the matrix under various storage and handling conditions.

Concluding Remarks

The choice between HPLC-FLD and LC-MS/MS will depend on the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation. The HPLC-FLD method with OPA derivatization is a cost-effective and sensitive option, while LC-MS/MS provides superior selectivity and is often preferred for complex biological samples and when stereospecificity is critical. The protocols and data provided herein serve as a comprehensive starting point for the development and validation of robust analytical methods for the quantification of this compound.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of (3R,4R)-3-Amino-4-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in its biological activity, making unambiguous structural confirmation and stereochemical assignment essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, along with illustrative spectral data and its interpretation. These application notes are intended to guide researchers in the structural verification and characterization of this compound and its derivatives.

Experimental Protocols

Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol outlines the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tube (5 mm, high precision)

  • Pipettes

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of D₂O to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Ensure the solvent height in the NMR tube is sufficient to cover the NMR coil (typically around 4-5 cm).

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 400 MHz or higher.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
SolventD₂O
Temperature298 K (25 °C)
Pulse Programzg30 or similar
Number of Scans16-64
Relaxation Delay1-2 seconds
Acquisition Time2-4 seconds
Spectral Width12-16 ppm

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
SolventD₂O
Temperature298 K (25 °C)
Pulse Programzgpg30 or similar (proton decoupled)
Number of Scans1024-4096 or more (depending on sample concentration)
Relaxation Delay2-5 seconds
Acquisition Time1-2 seconds
Spectral Width200-220 ppm

Data Presentation

Illustrative ¹H NMR Data (400 MHz, D₂O)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (CH₂)2.45dd16.0, 8.0
2.60dd16.0, 6.0
H-3 (CH)3.60m-
H-4 (CH)4.10m-
H-5 (CH₃)1.25d6.5
Illustrative ¹³C NMR Data (100 MHz, D₂O)
Carbon AssignmentChemical Shift (δ, ppm)
C-1 (COOH)178.5
C-2 (CH₂)40.2
C-3 (CH)55.8
C-4 (CH)68.9
C-5 (CH₃)20.7

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing peak_picking Peak Picking & Integration processing->peak_picking assignment Spectral Assignment peak_picking->assignment reporting Reporting assignment->reporting

Caption: General workflow for NMR analysis.

Signaling Pathway and Logical Relationships

The structural information obtained from NMR spectroscopy is crucial for understanding the molecule's interaction with biological targets. The precise 3D arrangement of the amino and hydroxyl groups, as determined by techniques like NOESY, can be correlated with its binding affinity to enzymes or receptors.

Signaling_Pathway cluster_structure Molecular Structure cluster_interaction Biological Interaction cluster_development Drug Development nmr_data NMR Spectroscopic Data (¹H, ¹³C, 2D) structure This compound 3D Conformation nmr_data->structure Elucidation binding Binding to Target (e.g., Enzyme Active Site) structure->binding Governs activity Biological Activity (e.g., Inhibition) binding->activity Leads to sar Structure-Activity Relationship (SAR) activity->sar optimization Lead Optimization sar->optimization drug_candidate Drug Candidate optimization->drug_candidate

Caption: From structure to drug development.

Topic: Quantitative Analysis of (3R,4R)-3-Amino-4-hydroxypentanoic acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Application Note ID: AN-2025-AHPA

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (3R,4R)-3-Amino-4-hydroxypentanoic acid in plasma. This compound is a chiral amino acid derivative with potential applications in medicinal chemistry, including as a precursor for novel pharmaceuticals.[1] The method utilizes a simple protein precipitation step for sample preparation followed by chromatographic separation on a HILIC column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this non-proteinogenic amino acid.

Introduction

This compound is a non-proteinogenic amino acid of interest in various research fields due to its unique structure and potential biological activity.[1] Accurate quantification in complex biological matrices is crucial for understanding its pharmacology and for drug development purposes. LC-MS/MS offers significant advantages for this type of analysis, including high sensitivity, specificity, and speed, often without the need for complex derivatization procedures.[2][3][4] This note provides a comprehensive protocol for the analysis of this compound, covering sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the process from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) is Add Internal Standard (e.g., ¹³C₅,¹⁵N₁-labeled AHPA) sample->is precip Protein Precipitation (with 200 µL Acetonitrile) is->precip centri Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) precip->centri supernatant Collect Supernatant centri->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation (HILIC Column) inject->lc ms Ionization (ESI+) lc->ms msms Tandem MS Detection (MRM Mode) ms->msms quant Quantification (Peak Area Ratio vs. Concentration) msms->quant report Generate Report quant->report

Caption: LC-MS/MS workflow for quantitative analysis.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-¹³C₅,¹⁵N₁

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Control human plasma

Sample Preparation

This protocol is designed for a 50 µL plasma sample volume.

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: Pipette 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 ACN:Water) to each tube and vortex briefly. The use of stable-isotope-labeled internal standards is recommended to ensure accuracy and minimize matrix effects.[5]

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[4]

  • Vortex: Vortex mix each tube for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the final solution into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is achieved using hydrophilic interaction chromatography (HILIC), which provides good retention for polar compounds like amino acids.[5]

ParameterCondition
LC System UPLC/UHPLC System (e.g., Shimadzu Nexera X2, Waters Acquity)
Column HILIC Column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm)[5]
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
5.1
8.0
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+).

ParameterCondition
Mass Spectrometer Triple Quadrupole (e.g., SCIEX 6500 QTRAP, Agilent 6400 Series)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 550°C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions and Expected Retention Time

The molecular weight of this compound (C₅H₁₁NO₃) is 133.15 g/mol . The protonated precursor ion [M+H]⁺ is m/z 134.1. Fragmentation typically involves the loss of water (H₂O) and the carboxyl group (as H₂O + CO).[6]

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV)Expected RT (min)
This compound 134.1116.1 (Quantifier)10015~ 3.5
134.188.1 (Qualifier)10025~ 3.5
Internal Standard (¹³C₅,¹⁵N₁-labeled) 140.1122.110015~ 3.5
Method Performance Characteristics (Example Data)

The following table summarizes the typical performance characteristics expected from this method after full validation.

ParameterResult
Linearity Range 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Minimal and compensated by IS
Recovery > 85%

Signaling Pathway / Logical Relationship

The following diagram illustrates the logical relationship in method development, focusing on the selection of MRM transitions based on predicted molecular fragmentation.

G cluster_frag Collision-Induced Dissociation (CID) cluster_prod Product Ions (for MRM) parent Precursor Ion This compound + H⁺ [M+H]⁺ = m/z 134.1 loss_h2o Loss of H₂O (-18 Da) parent->loss_h2o loss_cooh Loss of H₂O + CO (-46 Da) parent->loss_cooh prod1 Product Ion 1 [M+H-H₂O]⁺ m/z 116.1 loss_h2o->prod1 prod2 Product Ion 2 [M+H-H₂O-CO]⁺ m/z 88.1 loss_cooh->prod2

Caption: Predicted fragmentation pathway for MRM selection.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for high-throughput analysis in support of preclinical and clinical research. The method demonstrates excellent performance characteristics, meeting the typical requirements for regulated bioanalysis.

References

(3R,4R)-3-Amino-4-hydroxypentanoic Acid: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a valuable chiral building block for the synthesis of a variety of complex and biologically active molecules. Its stereochemically defined structure, featuring both an amino and a hydroxyl group on a pentanoic acid backbone, provides a versatile scaffold for the construction of enantiomerically pure pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for the use of this chiral synthon in synthetic chemistry, aimed at researchers, scientists, and professionals in drug development.

Synthesis of the Chiral Building Block

A highly efficient method for the preparation of this compound is through a biocatalytic route. This approach offers significant advantages over traditional chemical synthesis, including mild reaction conditions and high stereoselectivity.

Biocatalytic Synthesis Protocol

A recent patented method utilizes an engineered aminotransferase to produce this compound with high yield and enantiomeric excess.

Quantitative Data for Biocatalytic Synthesis

ParameterValue
Enantiomeric Excess (ee)>98%
Yield85%
Reaction pH7.0
Reaction Temperature30°C

Experimental Protocol:

A detailed experimental protocol for this specific patented biocatalytic synthesis is proprietary. However, a general procedure for a similar biocatalytic amination would involve the following steps:

  • Enzyme and Substrate Preparation: The engineered aminotransferase is expressed and purified. The keto-acid precursor to this compound is synthesized or commercially sourced.

  • Reaction Setup: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature. The keto-acid substrate, an amino donor (e.g., isopropylamine), and the pyridoxal 5'-phosphate (PLP) cofactor are dissolved in the buffer.

  • Biocatalytic Conversion: The engineered aminotransferase is added to the reaction mixture to initiate the stereoselective amination. The reaction is monitored for conversion of the starting material.

  • Work-up and Purification: Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration). The product is then isolated from the aqueous solution through techniques such as ion-exchange chromatography or crystallization.

Logical Workflow for Biocatalytic Synthesis

G Biocatalytic Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Keto_Acid Keto-Acid Precursor Bioreactor Biocatalytic Reaction (pH 7.0, 30°C) Keto_Acid->Bioreactor Enzyme Engineered Aminotransferase Enzyme->Bioreactor Reagents Amino Donor, PLP, Buffer Reagents->Bioreactor Enzyme_Removal Enzyme Removal Bioreactor->Enzyme_Removal Isolation Product Isolation (Chromatography/Crystallization) Enzyme_Removal->Isolation Product (3R,4R)-3-Amino-4- hydroxypentanoic acid Isolation->Product

Caption: Workflow for the biocatalytic synthesis of the chiral building block.

Application in the Synthesis of Chiral Pyrrolidines

Chiral pyrrolidines are important structural motifs found in many biologically active compounds. This compound can serve as a precursor for the synthesis of functionalized chiral pyrrolidines through a series of chemical transformations.

Synthetic Strategy: From Amino Acid to Pyrrolidine

A plausible synthetic route involves the protection of the amino and carboxyl groups, followed by cyclization.

Hypothetical Experimental Protocol:

  • Protection of Functional Groups:

    • The amino group of this compound is protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group, by reacting it with benzyl chloroformate in the presence of a base.

    • The carboxylic acid is esterified, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester.

  • Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, for instance, by mesylation or tosylation, through reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Intramolecular Cyclization: The protected and activated intermediate is then treated with a non-nucleophilic base (e.g., sodium hydride) to induce an intramolecular nucleophilic substitution, where the nitrogen of the protected amino group displaces the leaving group, forming the pyrrolidine ring.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for the Cbz group and saponification for the methyl ester) to yield the chiral pyrrolidine derivative.

Logical Workflow for Chiral Pyrrolidine Synthesis

G Synthesis of Chiral Pyrrolidines Start (3R,4R)-3-Amino-4- hydroxypentanoic acid Protection Protection of Amino and Carboxyl Groups Start->Protection Activation Activation of Hydroxyl Group Protection->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Deprotection Deprotection Cyclization->Deprotection Product Chiral Pyrrolidine Derivative Deprotection->Product

Caption: Synthetic workflow from the amino acid to a chiral pyrrolidine.

Application in the Synthesis of β-Lactam Antibiotics

The β-lactam ring is a core structural feature of a major class of antibiotics. The stereocenters in this compound can be utilized to control the stereochemistry of the final β-lactam product.

Synthetic Strategy: Towards Carbacephems

A potential application is in the synthesis of carbacephem antibiotics, such as loracarbef. The synthesis would involve the construction of the bicyclic ring system using the chiral backbone of the amino acid.

Hypothetical Key Transformation Data

TransformationReagentsExpected Yield
β-Lactam Ring FormationMitsunobu or similar cyclization60-80%
Side Chain AcylationAcyl chloride, base70-90%

Hypothetical Experimental Protocol:

  • Protection and Esterification: Similar to the pyrrolidine synthesis, the amino and hydroxyl groups are protected, and the carboxylic acid is esterified.

  • β-Lactam Ring Formation: The crucial four-membered β-lactam ring can be formed through various methods, such as an intramolecular Mitsunobu reaction or by converting the amino acid into a β-amino ester and then performing a cyclization reaction.

  • Functional Group Manipulations: The side chains are modified to introduce the desired functionalities of the target carbacephem antibiotic. This may involve oxidation, reduction, and acylation reactions.

  • Second Ring Closure: The second ring of the carbacephem nucleus is constructed through an appropriate intramolecular reaction.

  • Deprotection: Final deprotection steps yield the target antibiotic.

Logical Relationship in β-Lactam Synthesis

G Key Steps in β-Lactam Synthesis Start This compound Protected_Intermediate Protected Intermediate Start->Protected_Intermediate Protection Beta_Lactam Monocyclic β-Lactam Protected_Intermediate->Beta_Lactam Cyclization Functionalized_Lactam Functionalized β-Lactam Beta_Lactam->Functionalized_Lactam Side-chain modification Bicyclic_System Bicyclic Carbacephem Core Functionalized_Lactam->Bicyclic_System Ring Closure Final_Product Carbacephem Antibiotic Bicyclic_System->Final_Product Deprotection

Caption: Relationship of key intermediates in carbacephem synthesis.

Conclusion

This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its well-defined stereochemistry provides an excellent starting point for the construction of complex molecular architectures with high enantiopurity. The development of efficient biocatalytic routes for its synthesis further enhances its accessibility and utility for researchers in academia and industry. The provided application notes and protocols serve as a guide for the strategic use of this synthon in the development of novel pharmaceuticals and other high-value chemical entities.

Application Notes and Protocols for the Use of (3R,4R)-3-Amino-4-hydroxypentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a non-proteinogenic amino acid that holds potential for the development of novel peptide-based therapeutics. Its unique structure, featuring a β-amino acid backbone with a hydroxyl group, can introduce conformational constraints and new functionalities into peptides, potentially enhancing their biological activity, stability, and pharmacokinetic properties. The incorporation of such modified amino acids is a key strategy in peptidomimetic design and drug discovery.

These application notes provide a comprehensive overview of the theoretical and practical considerations for incorporating this compound into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). Due to the limited availability of specific experimental data for this particular amino acid in the public domain, this document combines established principles for the synthesis of peptides containing β-hydroxy and γ-amino acids with generalized protocols.

Properties of this compound Hydrochloride

PropertyValueReference
Molecular Formula C₅H₁₂ClNO₃[1]
Molecular Weight 169.61 g/mol [1]
Stereochemistry (3R,4R)[1]
Functional Groups Carboxylic acid, Amino group, Hydroxyl group[1]
Form Hydrochloride salt[1]

Key Considerations for Peptide Synthesis

The successful incorporation of this compound into a peptide sequence via SPPS requires careful consideration of the following aspects:

  • Protecting Group Strategy: Orthogonal protecting groups are essential to prevent unwanted side reactions at the amino, carboxyl, and hydroxyl functionalities.

  • Coupling Conditions: The choice of coupling reagents and reaction conditions is critical to ensure efficient amide bond formation without racemization or side reactions.

  • Deprotection and Cleavage: Mild and selective deprotection conditions are necessary to remove protecting groups without degrading the peptide.

  • Purification and Characterization: Robust analytical techniques are required to purify and characterize the final peptide product.

Experimental Protocols

The following protocols are generalized for the incorporation of a non-proteinogenic amino acid like this compound using Fmoc-based SPPS. Note: These are illustrative protocols and may require optimization for specific peptide sequences and scales.

Preparation of Fmoc-(3R,4R)-3-amino-4-(O-tBu)-hydroxypentanoic Acid

Prior to SPPS, the amino and hydroxyl groups of this compound must be appropriately protected. A common strategy involves Fmoc protection of the amino group and tert-butyl (tBu) protection of the hydroxyl group.

Protocol:

  • Dissolve this compound hydrochloride in a suitable solvent system (e.g., 10% aqueous sodium carbonate and dioxane).

  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Protect the hydroxyl group using a tert-butyl-yielding reagent such as isobutylene in the presence of an acid catalyst.

  • Purify the resulting Fmoc-(3R,4R)-3-amino-4-(O-tBu)-hydroxypentanoic acid by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for the incorporation of the protected amino acid into a peptide chain on a solid support.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection for next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection synthesis complete Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for a Single Coupling Cycle:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Coupling:

    • Dissolve Fmoc-(3R,4R)-3-amino-4-(O-tBu)-hydroxypentanoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

Cleavage and Deprotection

Protocol:

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Characterization

Protocol:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze by analytical RP-HPLC to pool the purest fractions.

  • Characterization:

    • Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy can be employed.

Quantitative Data Summary (Hypothetical Example)

ParameterValue
Peptide Sequence Ac-Tyr-Val-Ala-(3R,4R)-AHP-Leu-NH₂
Resin Rink Amide AM resin (0.5 mmol/g)
Scale 0.1 mmol
Coupling Reagents HBTU/DIPEA
Coupling Time for (3R,4R)-AHP 4 hours
Crude Peptide Yield 75 mg (68%)
Crude Peptide Purity (by HPLC) 65%
Purified Peptide Yield 38 mg (34%)
Purified Peptide Purity (by HPLC) >98%
Expected Mass (M+H)⁺ [Calculated Mass]
Observed Mass (M+H)⁺ [Calculated Mass ± 0.1]

(3R,4R)-AHP = this compound

Logical Relationships in Protecting Group Strategy

The selection of an orthogonal protecting group strategy is crucial for the successful synthesis of peptides containing this compound. The following diagram illustrates the logic behind this strategy.

Protecting_Groups cluster_SPPS Solid-Phase Peptide Synthesis cluster_Protection Protecting Groups cluster_Deprotection Deprotection Conditions N_Terminus N-Terminus (Amino Group) Fmoc Fmoc (Base Labile) N_Terminus->Fmoc C_Terminus C-Terminus (Carboxyl Group) Resin Resin Linker (Acid Labile) C_Terminus->Resin Side_Chain_Standard Standard Side Chains (e.g., Tyr, Lys) tBu_Trt tBu, Trt, etc. (Acid Labile) Side_Chain_Standard->tBu_Trt Side_Chain_AHP (3R,4R)-AHP Side Chain (Hydroxyl Group) tBu_AHP tBu (Acid Labile) Side_Chain_AHP->tBu_AHP Piperidine Piperidine (Base) Fmoc->Piperidine removed by TFA TFA (Acid) Resin->TFA cleaved by tBu_Trt->TFA removed by tBu_AHP->TFA removed by Piperidine->N_Terminus selectively deprotects TFA->C_Terminus globally deprotects TFA->Side_Chain_Standard TFA->Side_Chain_AHP

Fig. 2: Orthogonal protecting group strategy for SPPS.

Conclusion

The incorporation of this compound into peptides is a promising strategy for the development of novel therapeutics. While specific, published protocols for this exact amino acid are scarce, the principles outlined in these application notes provide a solid foundation for researchers to design and execute their synthetic strategies. Careful optimization of protecting group strategies, coupling conditions, and cleavage protocols will be essential for achieving high yields and purity of the desired peptide. Further research into the synthesis and biological evaluation of peptides containing this unique amino acid is warranted to fully explore its potential in drug discovery.

References

Application Notes and Protocols: (3R,4R)-3-Amino-4-hydroxypentanoic acid as a Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of (3R,4R)-3-Amino-4-hydroxypentanoic acid as a potential neuraminidase inhibitor for influenza therapy. While specific quantitative inhibitory data for this compound is not widely published, these notes offer detailed protocols for its evaluation, including neuraminidase inhibition assays and in vitro antiviral activity studies. The provided methodologies and data presentation formats are intended to guide researchers in the systematic assessment of this and other novel neuraminidase inhibitors.

Introduction

Influenza viruses remain a significant global health threat, necessitating the continued development of effective antiviral therapies. The viral neuraminidase (NA) is a crucial enzyme in the influenza virus life cycle, responsible for cleaving sialic acid residues from host cell receptors and newly formed virions. This action facilitates the release of progeny viruses from infected cells and prevents their aggregation, thus promoting the spread of infection. Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza. This compound is a chiral amino acid derivative that has been identified as a potential inhibitor of influenza neuraminidase. Its structural features suggest it may mimic the sialic acid substrate, allowing it to bind to the active site of the enzyme and disrupt its function.[1]

Mechanism of Action

Neuraminidase inhibitors act as competitive inhibitors of the viral neuraminidase enzyme. By binding to the active site of the enzyme, they prevent the cleavage of sialic acid from glycoproteins on the surface of host cells and new viral particles. This leads to the aggregation of newly formed virions at the cell surface and restricts their release, thereby limiting the spread of the infection to other cells. The stereochemistry of this compound is critical for its interaction with the highly conserved active site of the neuraminidase enzyme.[1]

Data Presentation

Table 1: Neuraminidase Inhibition by this compound

Virus StrainNeuraminidase SubtypeIC50 (µM)Ki (µM)Inhibition Type
Influenza A/H1N1N1Data not availableData not availableData not available
Influenza A/H3N2N2Data not availableData not availableData not available
Influenza BBData not availableData not availableData not available

Table 2: In Vitro Antiviral Activity of this compound

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A/H1N1MDCKData not availableData not availableData not available
Influenza A/H3N2MDCKData not availableData not availableData not available
Influenza BMDCKData not availableData not availableData not available

Experimental Protocols

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not available. However, the synthesis of chiral amino acids often involves stereoselective methods. A general approach could involve the use of a chiral precursor or a chiral auxiliary to control the stereochemistry at the C3 and C4 positions. Asymmetric synthesis methodologies, such as asymmetric hydrogenation or aldol reactions, could be employed to establish the desired stereocenters. Purification and characterization would typically involve techniques like chiral HPLC, NMR spectroscopy, and mass spectrometry to confirm the structure and stereochemical purity.

Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from standard, widely used methods for assessing neuraminidase inhibitor potency.

Materials:

  • This compound hydrochloride

  • Influenza virus stocks (e.g., A/H1N1, A/H3N2, Influenza B)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound hydrochloride in ultrapure water or a suitable buffer. Perform serial dilutions in Assay Buffer to obtain a range of concentrations for testing.

  • Virus Titration: To determine the appropriate virus concentration, perform a preliminary assay with serial dilutions of the virus stock to find the dilution that yields a linear reaction rate for at least 60 minutes.

  • Assay Performance: a. To each well of a 96-well plate, add 50 µL of the diluted compound or control (assay buffer for no inhibitor control, known inhibitor like Oseltamivir as a positive control). b. Add 50 µL of the diluted virus suspension to each well. c. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding 50 µL of pre-warmed MUNANA substrate (final concentration of 100 µM) to each well. e. Incubate the plate at 37°C for 30-60 minutes. f. Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer.

  • Data Analysis: a. Subtract the background fluorescence (wells with no virus). b. Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay determines the concentration of the compound required to protect cells from virus-induced cell death.

Materials:

  • This compound hydrochloride

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stocks

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Infection Medium (e.g., DMEM with 1 µg/mL TPCK-trypsin and without FBS)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom, white-walled plates

Procedure:

  • Cell Plating: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in Infection Medium.

  • Infection and Treatment: a. When cells are confluent, wash the monolayer with PBS. b. Add 100 µL of diluted virus (at a multiplicity of infection of ~0.01) to each well, except for the cell control wells. c. Incubate for 1 hour at 37°C to allow for virus adsorption. d. Remove the virus inoculum and add 100 µL of the serially diluted compound or control medium to the appropriate wells. e. Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, until cytopathic effect (CPE) is observed in the virus control wells.

  • Cytotoxicity Assay (CC50): In a separate plate with uninfected cells, add the same serial dilutions of the compound to determine its toxicity to the cells.

  • Data Acquisition: Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the cell control. b. Determine the EC50 (50% effective concentration) by plotting the percentage of protection against the logarithm of the compound concentration. c. Determine the CC50 (50% cytotoxic concentration) from the cytotoxicity assay plate. d. Calculate the Selectivity Index (SI) as CC50/EC50.

Visualizations

G Influenza Virus Replication Cycle and Point of Inhibition cluster_host_cell Host Cell Attachment 1. Attachment (HA binds to Sialic Acid) Entry 2. Entry (Endocytosis) Attachment->Entry Uncoating 3. Uncoating (Viral RNA release) Entry->Uncoating Replication 4. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 5. Translation (Viral Protein Synthesis) Replication->Translation Assembly 6. Assembly (New Virions) Translation->Assembly Budding 7. Budding Assembly->Budding Release 8. Release Budding->Release Progeny Progeny Viruses Release->Progeny Virus Influenza Virus Virus->Attachment Inhibitor (3R,4R)-3-Amino-4- hydroxypentanoic acid Inhibitor->Release Inhibition of Neuraminidase

Caption: Influenza virus replication cycle and the inhibitory action of this compound.

G Experimental Workflow for Neuraminidase Inhibitor Evaluation cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay Synthesis Synthesis of This compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification NA_Inhibition Neuraminidase Inhibition Assay (Fluorescence-based) Purification->NA_Inhibition Antiviral_Assay In Vitro Antiviral Assay (CPE Reduction) Purification->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Purification->Cytotoxicity_Assay IC50_Determination IC50 Determination NA_Inhibition->IC50_Determination EC50_CC50_Det EC50 & CC50 Determination Antiviral_Assay->EC50_CC50_Det Cytotoxicity_Assay->EC50_CC50_Det

Caption: Workflow for the evaluation of this compound as a neuraminidase inhibitor.

References

Application Notes and Protocols: Investigating the Role of (3R,4R)-3-Amino-4-hydroxypentanoic Acid in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral amino acid derivative with potential applications in medicinal chemistry and biochemistry. Its structure, featuring both amino and hydroxyl groups on a pentanoic acid backbone, suggests its potential to interact with enzymes and receptors within various metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. While specific metabolic pathways involving this compound are not yet extensively documented in published literature, its unique stereochemistry makes it a compelling candidate for investigation as a modulator of enzymatic activity or as a structural mimic of endogenous metabolites.

These application notes provide a framework for researchers to investigate the potential roles of this compound in metabolic studies. The protocols outlined below offer detailed methodologies for assessing its effects on cellular metabolism, enzyme kinetics, and for tracing its metabolic fate.

Hypothetical Role and Mechanism of Action

Given its structure as a β-amino acid, one can hypothesize that this compound could act as a competitive inhibitor of enzymes that process structurally similar endogenous amino acids. For example, it could potentially interfere with enzymes involved in β-amino acid metabolism or transamination reactions.

Caption: Hypothetical mechanism of this compound as a competitive enzyme inhibitor.

G cluster_enzyme Enzyme Active Site cluster_substrate Normal Metabolic Process cluster_inhibitor Inhibitory Action Enzyme Enzyme Product Metabolic Product Enzyme->Product Catalyzes Reaction NoProduct No Product Formation Enzyme->NoProduct Inhibits Reaction Substrate Endogenous Substrate Substrate->Enzyme Binds to Active Site Inhibitor (3R,4R)-3-Amino-4- hydroxypentanoic acid Inhibitor->Enzyme Competitively Binds to Active Site

Data Presentation

Quantitative data from the proposed experiments should be organized into clear and structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Enzyme Inhibition Kinetics

Inhibitor Concentration (µM)Substrate Concentration (mM)Reaction Velocity (µmol/min)% Inhibition
0 (Control)0.10
100.1
500.1
1000.1
0 (Control)0.50
100.5
500.5
1000.5
0 (Control)1.00
101.0
501.0
1001.0

Table 2: Cellular Metabolite Profiling by LC-MS/MS

MetaboliteControl (pmol/10^6 cells)Treated (pmol/10^6 cells)Fold Changep-value
Endogenous Substrate
Product A
Product B
Upstream Metabolite
Downstream Metabolite

Experimental Protocols

The following are detailed protocols for investigating the metabolic role of this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol is designed to determine if this compound can inhibit a specific target enzyme in vitro.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound hydrochloride

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound hydrochloride in the assay buffer to create a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor stock solution.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Dilute the purified enzyme to the working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Inhibitor solution at various concentrations (or buffer for control)

      • Enzyme solution

    • Incubate the plate at the optimal temperature for the enzyme for 10 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the reaction.

  • Measure Activity:

    • Measure the product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the reaction velocity against the substrate concentration to determine the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or Michaelis-Menten kinetics.

Caption: Experimental workflow for in vitro enzyme inhibition assay.

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Assay Plate (Buffer, Inhibitor, Enzyme) prep->setup incubate Pre-incubate (10 min at optimal temp) setup->incubate start Initiate Reaction (Add Substrate) incubate->start measure Measure Product Formation (Microplate Reader) start->measure analyze Data Analysis (Calculate IC50, Ki) measure->analyze

Protocol 2: Cellular Metabolism Study using LC-MS/MS

This protocol outlines the steps to analyze changes in the cellular metabolome after treatment with this compound.

Materials:

  • Cell culture medium

  • Cultured cells of interest

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Lyophilizer

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with a predetermined concentration of this compound or vehicle control for a specific duration.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to the culture dish and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -80°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the metabolite extract using a lyophilizer.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column and gradient.

    • Detect and quantify the metabolites using mass spectrometry.

  • Data Analysis:

    • Process the raw data to identify and quantify the metabolites.

    • Perform statistical analysis to identify significant changes in metabolite levels between the control and treated groups.

    • Perform pathway analysis to understand the metabolic pathways affected by the compound.

Caption: Workflow for cellular metabolomics study.

G culture Cell Culture and Treatment wash Wash Cells with PBS culture->wash extract Metabolite Extraction (80% Methanol) wash->extract precipitate Protein Precipitation (-80°C) extract->precipitate centrifuge Centrifugation precipitate->centrifuge collect Collect Supernatant centrifuge->collect dry Dry Extract (Lyophilizer) collect->dry reconstitute Reconstitute in Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze data Data Processing and Pathway Analysis analyze->data

Conclusion

While the precise metabolic role of this compound remains an area for active investigation, its chemical structure suggests a strong potential for interaction with metabolic enzymes. The protocols and frameworks provided in these application notes offer a robust starting point for researchers to elucidate the biological functions of this and other novel amino acid derivatives. Through systematic in vitro and cellular studies, the scientific community can uncover new therapeutic and research applications for such compounds.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Amino-4-hydroxypentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important chiral building block.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 3-Amino-4-hydroxypentanoic acid, focusing on common synthetic routes such as the diastereoselective aldol reaction.

Problem 1: Low Diastereoselectivity in Aldol Reaction

Question: My Evans aldol reaction is yielding a mixture of diastereomers with low selectivity. How can I improve the diastereomeric excess (d.e.)?

Answer: Low diastereoselectivity in the Evans aldol reaction can be attributed to several factors, including the choice of Lewis acid, base, and reaction temperature.

  • Lewis Acid and Base Combination: The combination of a boron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) is crucial for the formation of the Z-enolate, which leads to the desired syn-aldol product. Ensure that the Lewis acid is of high quality and the base is freshly distilled.

  • Reaction Temperature: Aldol reactions are highly sensitive to temperature. The reaction should be carried out at low temperatures, typically -78 °C, to maximize stereoselectivity. Ensure your cooling bath is stable throughout the addition of reagents and the reaction period.

  • Reagent Purity: Impurities in the starting materials or solvents can interfere with the formation of the desired transition state. Use freshly distilled solvents and ensure the purity of your N-acyloxazolidinone and aldehyde.

Problem 2: Epimerization During Chiral Auxiliary Removal

Question: I am observing epimerization at the α-carbon during the hydrolysis of the chiral auxiliary. How can I prevent this?

Answer: Epimerization during the removal of the chiral auxiliary is a common side reaction, often caused by harsh basic conditions.

  • Mild Hydrolysis Conditions: Instead of strong bases like sodium hydroxide, consider using milder conditions for the hydrolysis of the oxazolidinone auxiliary. Lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a standard and effective reagent for this purpose at low temperatures (e.g., 0 °C).

  • Reaction Time and Temperature: Minimize the reaction time and maintain a low temperature throughout the hydrolysis to suppress epimerization. Monitor the reaction closely by TLC or LC-MS to determine the point of complete cleavage.

Problem 3: Incomplete Deprotection or Side Reactions During Deprotection

Question: The removal of my protecting groups (e.g., Boc, TBS) is incomplete, or I am observing side products. What can I do?

Answer: Incomplete deprotection or the formation of byproducts during this step often points to issues with the cleavage cocktail or the presence of reactive intermediates.

  • Use of Scavengers: During acid-catalyzed deprotection (e.g., with trifluoroacetic acid, TFA), reactive carbocations are generated from the protecting groups. These can re-react with the desired product. The inclusion of scavengers in the cleavage cocktail is essential. Common scavengers include triethylsilane (TES) or triisopropylsilane (TIS) to quench carbocations and water to hydrolyze any resulting esters.

  • Optimized Cleavage Cocktail: A standard cleavage cocktail for Boc and TBS group removal is a mixture of TFA, dichloromethane (DCM), and a scavenger. The ratio of these components may need to be optimized for your specific substrate. For example, a higher concentration of scavenger may be necessary if multiple protecting groups are being removed.

  • Anhydrous Conditions: Ensure that the reaction is performed under strictly anhydrous conditions until the quenching step, as water can interfere with certain deprotection reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 3-Amino-4-hydroxypentanoic acid?

A1: The most common side products include:

  • Diastereomers: Formation of the undesired diastereomer during the aldol reaction is a primary concern.

  • Epimers: Loss of stereochemical integrity at the α- or β-carbon can occur under harsh reaction conditions.

  • Products of Incomplete Deprotection: Molecules where one or more protecting groups remain.

  • Byproducts from Scavenger Reactions: While necessary, scavengers can sometimes lead to minor, separable byproducts.

  • Dehydration Products: Under strongly acidic or basic conditions, elimination of the hydroxyl group can occur, leading to an unsaturated byproduct.

Q2: How can I effectively separate the desired diastereomer of 3-Amino-4-hydroxypentanoic acid?

A2: Separation of diastereomers is typically achieved through chromatographic techniques.

  • Flash Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale. A careful selection of the solvent system is crucial for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale preparative separations, reversed-phase HPLC can be very effective in resolving diastereomers.[1]

  • Crystallization: In some cases, fractional crystallization can be used to separate diastereomers, particularly if one diastereomer is significantly less soluble in a given solvent system.

Q3: What analytical techniques are recommended for monitoring the progress and purity of the synthesis?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major side products by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to determine the diastereomeric ratio.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.

Quantitative Data Summary

The following table summarizes typical yields and purity data for key steps in a representative synthesis of a 3-amino-4-hydroxy-pentanoic acid derivative, based on common laboratory-scale preparations.

StepReactionTypical Yield (%)Typical Purity (d.e. or e.e. %)
1. Aldol ReactionEvans syn-aldol85 - 95>95 d.e.
2. Auxiliary RemovalLiOOH hydrolysis80 - 90>98 e.e.
3. Protecting Group RemovalTFA/Scavenger90 - 98>98 e.e.

Experimental Protocols

Protocol 1: Evans Aldol Reaction for Diastereoselective Synthesis

This protocol describes a general procedure for the diastereoselective aldol reaction to form the protected β-hydroxy γ-amino acid precursor.

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add di-n-butylboron triflate (1.1 eq) to the solution, followed by the dropwise addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron enolate.

  • Add the desired aldehyde (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding a phosphate buffer solution (pH 7) and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of Diastereomers by HPLC

This protocol provides a general guideline for the analytical separation of diastereomers.

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is typically effective. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: A flow rate of 1 mL/min is standard for analytical columns.

  • Detection: UV detection at a wavelength where the aromatic protecting groups absorb (e.g., 254 nm) is common.

  • Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition.

Visualizations

experimental_workflow start Starting Materials (N-acyloxazolidinone, Aldehyde) aldol Evans Aldol Reaction (-78 °C, Bu2BOTf, DIPEA) start->aldol workup1 Aqueous Workup & Extraction aldol->workup1 purification1 Flash Chromatography (Separation of Diastereomers) workup1->purification1 aux_removal Chiral Auxiliary Removal (e.g., LiOOH) purification1->aux_removal workup2 Aqueous Workup & Extraction aux_removal->workup2 deprotection Protecting Group Removal (TFA, Scavengers) workup2->deprotection final_purification Final Purification (e.g., HPLC or Crystallization) deprotection->final_purification product 3-Amino-4-hydroxypentanoic acid final_purification->product

Caption: General workflow for the synthesis of 3-Amino-4-hydroxypentanoic acid.

troubleshooting_logic issue Observed Issue low_de Low Diastereoselectivity issue->low_de epimerization Epimerization issue->epimerization incomplete_reaction Incomplete Reaction / Side Products issue->incomplete_reaction cause1 Incorrect Lewis Acid/Base or Temperature low_de->cause1 cause2 Harsh Hydrolysis Conditions epimerization->cause2 cause3 Ineffective Deprotection Cocktail incomplete_reaction->cause3 solution1 Verify Reagents & Maintain -78 °C cause1->solution1 solution2 Use Milder Conditions (e.g., LiOOH, 0 °C) cause2->solution2 solution3 Add/Optimize Scavengers (e.g., TIS, TES) cause3->solution3

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: (3R,4R)-3-Amino-4-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3R,4R)-3-Amino-4-hydroxypentanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a β-hydroxy-α-amino acid, it is susceptible to various degradation pathways under stress conditions.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its structure, the potential degradation pathways for this compound include:

  • Dehydration: Elimination of the hydroxyl group can occur, particularly under acidic or basic conditions at elevated temperatures.

  • Oxidation: The amino and hydroxyl groups are susceptible to oxidation, which can lead to the formation of various degradation products.

  • Decarboxylation: Loss of the carboxyl group can happen under thermal stress.

  • Deamination: Removal of the amino group is another possible degradation route, especially under hydrolytic conditions.

Q3: What analytical methods are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products. Due to the lack of a strong chromophore, pre-column derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is often necessary for UV or fluorescence detection. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for the identification of unknown degradation products.

Troubleshooting Guides

Issue 1: Unexpectedly low assay values for this compound in solution.
Potential Cause Troubleshooting Step
pH-mediated degradation Verify the pH of your solution. The compound may be unstable at the current pH. Refer to the pH stability testing protocol to determine the optimal pH range.
Thermal degradation Ensure the solution has not been exposed to high temperatures. Store solutions at recommended temperatures (e.g., 2-8 °C) and protect from heat sources.
Oxidative degradation If the solution was prepared with solvents that were not de-gassed or if it has been stored for a prolonged period with headspace, oxidation may have occurred. Prepare fresh solutions using de-gassed solvents.
Inaccurate standard preparation Re-prepare the analytical standard and ensure accurate weighing and dilution.
Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.
Potential Cause Troubleshooting Step
Forced degradation The appearance of new peaks is expected during forced degradation studies. These are likely degradation products.
Contamination Ensure all glassware and solvents are clean and of high purity. Analyze a blank sample (solvent only) to rule out contamination.
Interaction with excipients If working with a formulation, the new peaks could be due to interactions between the active compound and excipients. Conduct compatibility studies.
Sample preparation artifacts Investigate if the sample preparation procedure itself is causing degradation. For example, excessive heating during dissolution.

Summary of Forced Degradation Conditions

Forced degradation studies are essential to understand the intrinsic stability of this compound. The following table summarizes typical stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Stress ConditionTypical ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24-72 hoursDehydration, Deamination
Base Hydrolysis 0.1 M NaOH at 60°C for 24-72 hoursDehydration, Deamination
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of amino and hydroxyl groups
Thermal Degradation Solid state at 80°C for 48 hoursDecarboxylation, Dehydration
Photostability ICH Q1B conditions: overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.Photolytic cleavage, Oxidation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound using pre-column derivatization with OPA.

1. Reagents and Materials:

  • This compound reference standard

  • o-phthalaldehyde (OPA) derivatizing reagent

  • HPLC grade acetonitrile and water

  • Phosphate buffer (pH 7.2)

  • Boric acid buffer (pH 10.4)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer:acetonitrile (95:5, v/v)

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the derivatized amino acid and its degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

3. Sample Preparation and Derivatization:

  • Prepare a stock solution of the reference standard in water or a suitable buffer.

  • For derivatization, mix an aliquot of the sample solution with the boric acid buffer and the OPA reagent in the autosampler vial.

  • Allow the reaction to proceed for a defined time (e.g., 1 minute) before injection.

4. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from degradation products generated during forced degradation studies.

Protocol 2: Forced Degradation Study

This protocol describes the execution of a forced degradation study.

1. Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.

  • Photostability: Expose the solid compound and a solution to light conditions as specified in ICH Q1B.[2]

3. Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 24, 48, 72 hours for hydrolytic and oxidative stress).

4. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze using the validated stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal (Solid, 80°C) stock_solution->thermal photo Photostability (ICH Q1B) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Products main This compound dehydration Dehydration Product main->dehydration H₂O (Acid/Base, Heat) oxidation_products Oxidation Products main->oxidation_products [O] decarboxylation Decarboxylation Product main->decarboxylation Heat (CO₂) deamination Deamination Product main->deamination H₂O (NH₃)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Purification of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of chiral amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying chiral amino acids?

The main difficulties stem from the fact that enantiomers (D- and L-forms) of an amino acid have identical physical and chemical properties in an achiral environment. This makes their separation challenging. Key issues include achieving adequate resolution, preventing racemization (the conversion of one enantiomer into the other) during sample preparation and purification, and accurately quantifying the enantiomeric excess (ee) of the final product. Additionally, native amino acids can be zwitterionic and poorly soluble in the non-polar solvents often used with certain chiral stationary phases (CSPs).

Q2: Why is the separation of amino acid enantiomers important?

The biological activity of amino acids and the pharmaceuticals derived from them is highly dependent on their stereoisomeric configuration. While L-amino acids are predominant in nature, D-amino acids play significant roles in physiology, pharmacology, and toxicology. For instance, D-Serine acts as a neurotransmitter in the brain. In drug development, one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects. Therefore, producing enantiomerically pure amino acids is critical for safety, efficacy, and regulatory compliance.

Q3: What are the main analytical techniques for separating chiral amino acids?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common direct method. This technique separates enantiomers based on their differential interactions with a chiral selector bonded to the stationary phase. Other methods include:

  • Indirect HPLC: Derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column.

  • Gas Chromatography (GC): Requires derivatization to make the amino acids volatile but can offer high sensitivity and resolution.

  • Capillary Electrophoresis (CE): An attractive method due to its fast separation times and small sample requirements.

  • Supercritical Fluid Chromatography (SFC): An emerging technique that can be used for both chiral and achiral separations.

Q4: What is a Chiral Stationary Phase (CSP) and how do I choose one?

A CSP is a column packing material that contains a single enantiomer of a chiral compound, which acts as a "chiral selector." Separation occurs because the two enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different stabilities.

The choice of CSP is the most critical factor for a successful separation. Common types for amino acids include:

  • Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin): Highly versatile for separating underivatized amino acids because they possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases. The CHIROBIOTIC™ T (Teicoplanin-based) is particularly successful.

  • Crown Ethers: Especially well-suited for the separation of primary amines, including underivatized amino acid enantiomers.

  • Ligand Exchange: These columns utilize a bonded D- or L-amino acid and are useful when the analyte lacks a UV chromophore. The mobile phase typically contains copper sulfate.

  • Polysaccharide-based (e.g., Cellulose or Amylose derivatives): These are widely used but can be challenging for underivatized amino acids due to their poor solubility in the required non-polar solvents. They are more suitable for N-protected amino acid derivatives.

The selection process often requires screening several columns and mobile phase conditions to find the optimal combination.

Troubleshooting Guide

Problem 1: Poor or No Enantiomeric Resolution

Poor separation between the D and L enantiomers is one of the most common issues.

Possible Causes:
  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary selectivity for your specific amino acid.

  • Incorrect Mobile Phase Composition: The type of organic modifier, its concentration, and the additives (acid/base) are critical for resolution.

  • Suboptimal pH: The pH of the mobile phase affects the ionization state of both the amino acid and the CSP, which is crucial for interaction and separation.

  • Low Column Efficiency: The column may be old, contaminated, or improperly packed.

Recommended Solutions:
  • Screen Different CSPs: Test various types of columns (e.g., macrocyclic glycopeptide, crown ether, ligand exchange) to find one with adequate selectivity. For underivatized amino acids, macrocyclic glycopeptide phases like CHIROBIOTIC™ T are often a good starting point.

  • Optimize the Mobile Phase:

    • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., methanol, acetonitrile). For some CSPs, retention can exhibit a "U-shaped" profile, where resolution improves at both low and high organic concentrations.

    • Additives: Introduce acidic (e.g., formic acid, trifluoroacetic acid) or basic additives. Their concentration can significantly impact retention and selectivity. Note that trifluoroacetic acid (TFA), while effective, can suppress MS signals.

  • Adjust Mobile Phase pH: The highest enantioselectivity is often achieved at a pH near the amino acid's isoelectric point, where both the amino and carboxyl groups can participate in the chiral recognition mechanism. For many amino acids, optimal pH ranges are often found between 3–4 or 6–7.

  • Check Column Health: Test the column's performance with a known standard. If efficiency is low, consider cleaning or replacing the column.

Problem 2: Peak Tailing, Splitting, or Broadening

Poor peak shape can compromise resolution and quantification.

Possible Causes:
  • Column Overload: Injecting too much sample.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.

  • Column Contamination: Buildup of impurities at the column inlet frit or on the stationary phase.

Recommended Solutions:
  • Reduce Sample Concentration/Volume: Perform a dilution series to find the optimal sample load.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.

  • Adjust Mobile Phase Additives: Adding a small amount of an acid or base can suppress unwanted ionic interactions and improve peak shape.

  • Clean the Column: Flush the column with a strong, compatible solvent as recommended by the manufacturer. Reversing the column (if permissible by the manufacturer) can help dislodge particulates from the inlet frit.

Problem 3: Racemization During Purification or Analysis

The sample is losing its enantiomeric purity during the experimental process.

Possible Causes:
  • Harsh pH Conditions: Exposure to strong alkaline or acidic conditions can cause racemization.

  • High Temperatures: Elevated temperatures, especially in combination with non-neutral pH, can accelerate racemization.

  • Derivatization/Coupling Reagents: Certain reagents used in peptide synthesis or for derivatization can generate racemizable intermediates.

  • Presence of Catalysts: Some metal cations and aldehydes can act as catalysts for racemization.

Recommended Solutions:
  • Control pH: Maintain near-neutral pH during sample preparation and storage. If acidic or basic conditions are required (e.g., for guanidination), use the mildest conditions possible (e.g., pH 10.5–11 at 4°C).

  • Maintain Low Temperatures: Perform all purification steps at reduced temperatures (e.g., 4°C) whenever feasible.

  • Choose Mild Reagents: When derivatizing or coupling amino acids, select reagents and additives known to suppress racemization, such as HOBt or Oxyma.

  • Use Water as a Solvent: Water has been shown to suppress racemization and decomposition of free amino acids compared to polar organic solvents under the same conditions.

Problem 4: High Column Backpressure

The pressure in the HPLC system is significantly above the normal operating range for the established method.

Possible Causes:
  • Blocked Column Frit: Particulates from the sample or mobile phase have clogged the inlet frit of the column. This is a very common cause.

  • System Blockage: A blockage exists elsewhere in the system, such as in the tubing, injector, or an in-line filter.

  • Mobile Phase Precipitation: Salts or buffers precipitating out of solution, especially when mixing aqueous and high-concentration organic phases.

  • High Mobile Phase Viscosity: Solvents like pure ethanol or isopropanol have high viscosity and can increase backpressure, especially at higher flow rates.

Recommended Solutions:
  • Isolate the Source: Systematically disconnect components, starting from the detector and moving backward, to identify the source of the pressure. Removing the column and replacing it with a union is a quick way to determine if the clog is in the column or the system.

  • Clean/Replace Frits and Filters: Use an in-line filter or guard column before the analytical column to protect it from particulates. If the column frit is blocked, try back-flushing the column (if allowed by the manufacturer) at a low flow rate.

  • Filter Samples and Mobile Phases: Always filter samples and aqueous mobile phase components through a 0.22 µm or 0.45 µm filter to remove particulates.

  • Adjust Flow Rate for Viscous Solvents: When using highly viscous solvents for cleaning or analysis, reduce the flow rate to keep the pressure within the column's limits.

Data Presentation & Protocols

Table 1: Chiral Stationary Phase (CSP) Selection Guide for Amino Acids
CSP TypeChiral SelectorTypical AnalytesAdvantagesDisadvantages
Macrocyclic Glycopeptide Teicoplanin, VancomycinUnderivatized α, β, γ-amino acids, N-protected amino acidsBroad applicability, MS-compatible mobile phases, separates polar/ionic compoundsCan be sensitive to mobile phase additives
Crown Ether (18-Crown-6) Tetracarboxylic AcidPrimary amino acids (underivatized)Excellent for underivatized amino acids, allows for elution order inversionLimited to primary amines
Ligand Exchange L-Proline, L-HydroxyprolineUnderivatized amino acidsGood for analytes without a UV chromophore (detection via copper complex)Mobile phase contains metal salts (CuSO₄), not ideal for MS
Polysaccharide-based Cellulose/Amylose PhenylcarbamatesN-protected amino acids (e.g., Boc, Fmoc, NBD derivatives)High success rate for a wide range of chiral compoundsPoor performance for underivatized amino acids due to solvent incompatibility
Zwitterionic Ion-Exchange Quinine/Quinidine CarbamatesFree amino acids, small peptidesAllows for reversal of elution order by switching between enantiomeric CSPsRequires careful control of mobile phase pH and ionic strength
Experimental Protocols
Protocol 1: General Method for Chiral Purity Analysis by HPLC

This protocol provides a starting point for developing a method for the direct analysis of underivatized amino acid enantiomers.

  • Column Selection:

    • Start with a macrocyclic glycopeptide column, such as an Astec® CHIROBIOTIC™ T, 25 cm x 4.6 mm, 5 µm.

    • Alternatively, a crown-ether based column like ChiroSil® SCA(-) can be used.

  • Mobile Phase Preparation:

    • Prepare a simple, MS-compatible mobile phase. A good starting point is a mixture of water, methanol, and an acidic modifier.

    • Example Mobile Phase: Water:Methanol:Formic Acid (e.g., in a ratio that gives good overall enantioselectivity, often found at higher organic modifier concentrations).

    • Filter all aqueous components through a 0.45 µm filter.

  • Sample Preparation:

    • Dissolve the amino acid sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • If solubility is an issue, use a solvent composition as close as possible to the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 25°C (Temperature can be varied to optimize selectivity)

    • Detection: UV (e.g., 210 nm or 254 nm) or Mass Spectrometry (MS).

  • Method Optimization:

    • If resolution is poor, systematically adjust the percentage of methanol.

    • Vary the concentration of the formic acid (or other modifier) to fine-tune retention and selectivity.

    • If necessary, screen other organic modifiers like acetonitrile or ethanol.

Protocol 2: Determination of Enantiomeric Excess (ee) via Indirect Derivatization

This method uses a chiral derivatizing agent (CDA) to create diastereomers, which are then analyzed on a standard achiral column. Marfey's reagent (FDAA) is a common choice.

  • Sample Preparation:

    • Prepare an aqueous solution of the amino acid sample (e.g., 1 mg/mL).

  • Derivatization with FDAA (Marfey's Reagent):

    • To 50 µL of the amino acid solution, add 20 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40°C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl.

    • Dilute the sample with the mobile phase before injection.

  • HPLC-MS Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Run a linear gradient from low %B to high %B over 20-30 minutes.

    • Detection: UV at 340 nm (for the DNP derivative) and/or ESI-MS.

  • Data Analysis:

    • Integrate the peak areas for the two resulting diastereomers (AL-D and AD-L).

    • Calculate the enantiomeric excess (% ee) of the L-enantiomer using the formula: % ee = [(AreaL-D - AreaD-L) / (AreaL-D + AreaD-L)] x 100

Visualizations

Experimental and logical workflows for chiral purification.

Technical Support Center: Optimizing Derivatization of (3R,4R)-3-Amino-4-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the derivatization of (3R,4R)-3-Amino-4-hydroxypentanoic acid and similar hydroxy amino acids for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the derivatization of this compound, a compound possessing both amine and hydroxyl functional groups that require derivatization for volatile analysis. The primary focus is on silylation, a common and effective derivatization technique for such molecules.

Q1: I am observing a low yield of my derivatized product. What are the potential causes and how can I improve it?

A1: Low derivatization yield is a frequent challenge. Several factors can contribute to this issue. A systematic troubleshooting approach is recommended:

  • Moisture Contamination: Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization.[1]

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously dried in an oven and cooled in a desiccator before use.

      • Use anhydrous solvents and reagents. It is advisable to use freshly opened solvents or those stored over molecular sieves.

      • Dry your sample completely before adding the derivatization reagent. This can be achieved by lyophilization (freeze-drying) or by evaporation under a stream of dry nitrogen.

      • Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

  • Insufficient Reagent: An inadequate amount of derivatizing agent will result in an incomplete reaction, especially with molecules that have multiple active sites like this compound (amine, hydroxyl, and carboxylic acid groups).

    • Troubleshooting Steps:

      • Increase the molar excess of the derivatization reagent. A 50- to 100-fold molar excess is a good starting point.

      • For compounds with multiple functional groups, ensure the reagent amount is sufficient to react with all active hydrogens.

  • Suboptimal Reaction Temperature: The kinetics of the derivatization reaction are temperature-dependent.

    • Troubleshooting Steps:

      • Increase the reaction temperature. For MTBSTFA, a temperature range of 60-100°C is commonly used. Start at the lower end and incrementally increase the temperature to find the optimum without degrading the analyte.

      • Ensure uniform heating by using a heating block or a water bath.

  • Insufficient Reaction Time: The derivatization reaction may not have reached completion.

    • Troubleshooting Steps:

      • Increase the reaction time. Monitor the reaction progress by analyzing aliquots at different time points (e.g., 30 min, 1 hour, 2 hours) to determine the optimal duration. For some amino acids, derivatization with MTBSTFA can take up to 4 hours.

Q2: My chromatogram shows multiple peaks for my derivatized analyte. What could be the cause?

A2: The presence of multiple peaks for a single analyte often indicates the formation of partially derivatized products or side reactions.

  • Incomplete Derivatization: As discussed in Q1, if the reaction is not complete, you may see peaks corresponding to the partially silylated compound (e.g., only the amine group is derivatized, but not the hydroxyl or carboxylic acid group).

    • Troubleshooting Steps: Revisit the troubleshooting steps for low yield (moisture control, reagent excess, temperature, and time).

  • Side-Product Formation: The derivatization reagent or byproducts might be interfering with the analysis.

    • Troubleshooting Steps:

      • Analyze a blank sample containing only the solvent and derivatization reagent to identify any reagent-related peaks.

      • Consider using a different derivatization reagent that may produce fewer interfering byproducts.

Q3: The peak corresponding to my derivatized analyte is broad or shows poor peak shape. How can I improve this?

A3: Poor peak shape can be due to issues with the derivatization, the GC-MS system, or both.

  • Analyte Adsorption: Active sites in the GC inlet or on the column can interact with the analyte, leading to peak tailing.

    • Troubleshooting Steps:

      • Ensure the GC inlet liner is clean and deactivated. Consider using a liner specifically designed for active compounds.

      • Condition the GC column according to the manufacturer's instructions.

      • Injecting a high-concentration standard can sometimes help to passivate active sites.

  • Incomplete Volatilization: The derivatized product may not be sufficiently volatile.

    • Troubleshooting Steps:

      • Confirm that all active hydrogens have been derivatized.

      • Increase the injector temperature, but be mindful of potential thermal degradation of the derivative.

Q4: I am concerned about the stability of my derivatized samples. How should I handle and store them?

A4: The stability of silylated derivatives can be a concern, especially in the presence of trace moisture.

  • Handling and Storage:

    • Analyze the derivatized samples as soon as possible after preparation.

    • If storage is necessary, tightly cap the vials and store them at a low temperature (e.g., 4°C or -20°C) in a desiccator.

    • Avoid repeated opening and closing of the vial to minimize exposure to atmospheric moisture. MTBSTFA derivatives are generally more stable and less moisture-sensitive than their TMS counterparts.[1]

Quantitative Data Presentation

The following table provides an illustrative comparison of derivatization yields for a generic hydroxy amino acid using different silylation reagents under optimized conditions. Please note that these are representative values and actual yields for this compound may vary.

Derivatization ReagentFunctional Groups TargetedTypical Reaction ConditionsRelative Yield (%)Notes
MTBSTFA -NH2, -OH, -COOH70°C, 2 hours90-95Good for multi-functional molecules, derivatives are relatively stable.
BSTFA + 1% TMCS -NH2, -OH, -COOH60°C, 1 hour85-90TMCS acts as a catalyst; derivatives are more moisture-sensitive than MTBSTFA derivatives.
MSTFA -NH2, -OH, -COOH80°C, 1.5 hours80-90Another common silylating agent.

Experimental Protocols

Detailed Protocol for Silylation of this compound with MTBSTFA for GC-MS Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and experimental goals.

Materials:

  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Anhydrous acetonitrile (or other suitable anhydrous solvent like pyridine)

  • Dry nitrogen or argon gas

  • Heating block or oven

  • GC-MS system

  • Autosampler vials with inserts and PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial.

    • If the sample is in an aqueous solution, completely dry the sample under a gentle stream of dry nitrogen or by lyophilization. It is crucial to remove all traces of water.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous acetonitrile to the dried sample.

    • Add 100 µL of MTBSTFA to the vial. This provides a significant molar excess of the derivatizing agent.

    • Tightly cap the vial to prevent the entry of moisture and evaporation of the solvent and reagent.

    • Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.

    • Place the vial in a heating block or oven set to 70°C for 2 hours.

  • Sample Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the derivatized sample to an autosampler vial for GC-MS analysis.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Conditions (Example):

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-650

Visualizations

Troubleshooting Workflow for Derivatization

Derivatization_Troubleshooting Start Start: Derivatization of this compound Problem Problem Encountered? Start->Problem LowYield Low Yield of Derivatized Product Problem->LowYield Yes MultiplePeaks Multiple Peaks in Chromatogram Problem->MultiplePeaks Yes PoorPeakShape Poor Peak Shape (Tailing/Broadening) Problem->PoorPeakShape Yes Success Successful Derivatization Problem->Success No CheckMoisture Check for Moisture Contamination (Dry Glassware, Anhydrous Reagents) LowYield->CheckMoisture CheckIncompleteDeriv Check for Incomplete Derivatization (Revisit Low Yield Solutions) MultiplePeaks->CheckIncompleteDeriv CheckGCSystem Check GC System (Inlet Liner, Column) PoorPeakShape->CheckGCSystem IncreaseReagent Increase Molar Excess of Reagent CheckMoisture->IncreaseReagent Moisture Controlled OptimizeTempTime Optimize Reaction Temperature and Time IncreaseReagent->OptimizeTempTime Sufficient Reagent OptimizeTempTime->Success Optimized RunBlank Run Reagent Blank to Identify Side Products CheckIncompleteDeriv->RunBlank Derivatization Complete RunBlank->Success No Interfering Peaks CheckVolatility Ensure Complete Derivatization for Volatility CheckGCSystem->CheckVolatility GC System OK CheckVolatility->Success Sufficiently Volatile

Caption: A logical workflow for troubleshooting common issues during the derivatization process.

This guide is intended to provide a starting point for optimizing the derivatization of this compound. Researchers should always consult relevant literature and adapt these protocols to their specific analytical needs and available instrumentation.

References

Technical Support Center: HPLC Analysis of (3R,4R)-3-Amino-4-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for the HPLC analysis of (3R,4R)-3-Amino-4-hydroxypentanoic acid, a chiral amino acid. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis.

Q1: Why is my peak shape poor (e.g., tailing or fronting)?

A1: Poor peak shape is a common issue in HPLC. The potential causes and solutions are summarized below.

Potential CauseRecommended Solution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions The analyte's amino group can interact with residual silanols on the column. Add a competitor like triethylamine (TEA) to the mobile phase (0.1-0.5%) or use a base-deactivated column.[1]
Incompatible Injection Solvent The sample solvent should be similar in strength to, or weaker than, the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.[2]
Column Degradation Voids or contamination at the column inlet can lead to peak distortion. Try cleaning the column according to the manufacturer's instructions or replace the column if necessary.
Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and thus its peak shape. Ensure the mobile phase pH is consistent and appropriate for the analyte and column.

Q2: My retention time is shifting between injections. What are the likely causes?

A2: Retention time instability can compromise the reliability of your analysis.

Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the sequence, especially when changing mobile phases or after a gradient run.[2]
Pump and Flow Rate Issues Check for leaks in the pump, seals, and fittings. Ensure the pump is delivering a consistent flow rate and that solvent compressibility settings are correct.[2]
Mobile Phase Composition Change Mobile phase can evaporate over time, changing its composition. Prepare fresh mobile phase daily and keep solvent bottles capped.
Temperature Fluctuation Use a column oven to maintain a stable temperature, as temperature variations can significantly affect retention times.

Q3: I am not getting good resolution between the (3R,4R) and (3S,4S) enantiomers. How can I improve it?

A3: Achieving enantiomeric separation is critical and often challenging. The selection of the chiral stationary phase (CSP) is the most important step.[3]

Potential CauseRecommended Solution
Incorrect Chiral Stationary Phase (CSP) Not all CSPs work for all compounds. Polysaccharide-based and macrocyclic glycopeptide-based (e.g., teicoplanin) columns are often successful for underivatized amino acids.[3][4][5] Screening several different types of chiral columns may be necessary.
Suboptimal Mobile Phase For chiral separations, the mobile phase composition is critical. Systematically vary the type and percentage of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile).[1][4]
Mobile Phase Additives Small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid, acetic acid) can significantly impact chiral recognition and resolution.[1]
Low Temperature Running the analysis at a lower temperature can sometimes enhance enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize this compound for HPLC analysis?

A1: It depends on your analytical goals and available instrumentation.

  • Without Derivatization: Direct analysis is possible, but challenging. Since the analyte lacks a strong chromophore, detection sensitivity with a standard UV detector will be low.[6] This approach typically requires a specialized column, such as a Hydrophilic Interaction Chromatography (HILIC) column or a specific chiral stationary phase (e.g., teicoplanin-based), and a more sensitive detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD).[4][7]

  • With Derivatization: Pre-column derivatization is the most common approach for amino acid analysis by reversed-phase HPLC.[6][8] A derivatizing agent reacts with the amino group to attach a molecule with a strong chromophore or fluorophore.[6][9] This dramatically improves detection sensitivity and allows for the use of standard C18 columns.[10] Common agents include Phenylisothiocyanate (PITC), o-Phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC).[8][10][11][12]

Q2: What type of HPLC column is best suited for this analysis?

A2: The choice depends on whether you are using derivatization.

  • For Derivatized Analyte: A standard reversed-phase C18 or C8 column is typically used. The derivatization makes the polar amino acid more hydrophobic, allowing for good retention and separation.[10][11]

  • For Underivatized (Direct) Chiral Analysis: A Chiral Stationary Phase (CSP) is mandatory. Macrocyclic glycopeptide columns (e.g., Teicoplanin-based) have shown success in resolving enantiomers of underivatized amino acids in reversed-phase mode.[4][5]

Q3: What are typical mobile phase conditions?

A3:

  • For Derivatized Analyte (Reversed-Phase): A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol is common.[11] The gradient typically starts with a low percentage of organic modifier and increases over the run.

  • For Underivatized Chiral Analysis (on CSPs): Mobile phases can vary widely. A common starting point is a mixture of an organic solvent (like methanol or acetonitrile) with a small amount of an acidic or basic additive. For teicoplanin-based columns, a hydro-organic mobile phase is often used.[4][5]

Q4: What is the most appropriate detection method?

A4:

  • UV-Vis Detector: Suitable only after derivatization with a UV-absorbing agent like PITC (detection at ~254 nm).[11]

  • Fluorescence Detector: Offers high sensitivity and selectivity when using fluorescent derivatizing agents like OPA or FMOC.[10]

  • Mass Spectrometry (MS): A universal detector that can be used with or without derivatization. It provides high sensitivity and mass confirmation of the analyte.

Experimental Protocol Example: Pre-Column Derivatization with PITC

This protocol is a general example for the analysis of amino acids using PITC derivatization and reversed-phase HPLC. It should be optimized for your specific analyte and system.

  • Reagent Preparation:

    • Coupling Solution: Prepare a mixture of pyridine, water, and triethylamine (TEA) in a 2:1:1 ratio.

    • Derivatizing Reagent: Phenylisothiocyanate (PITC).

    • Sample Diluent: 0.05 M ammonium acetate, pH 6.8.

    • Mobile Phase A: 0.05 M ammonium acetate, pH 6.8.

    • Mobile Phase B: Acetonitrile.

  • Derivatization Procedure:

    • Pipette 20 µL of your sample or standard into a microvial.

    • Add 20 µL of the coupling solution and vortex briefly.

    • Add 10 µL of PITC, vortex, and let the reaction proceed for 10 minutes at room temperature.

    • Evaporate the mixture to dryness under a high vacuum (e.g., using a centrifugal evaporator).

    • Reconstitute the dried derivative in 100 µL of the sample diluent. The sample is now ready for injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution as described in the table below.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Example Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 50 50
22.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Visualizations

HPLC_Troubleshooting_Workflow cluster_checks Systematic Checks (Change one thing at a time) start_node Problem Observed (e.g., Poor Peak Shape, RT Shift) decision_node decision_node start_node->decision_node Is the problem repeatable? decision_node->start_node No (Monitor for recurrence) process_node 1. Check Mobile Phase (Freshly prepared? Correct pH? Degassed?) decision_node->process_node Yes check_column 2. Check Column (Correct type? Equilibrated? Contaminated?) process_node->check_column end_node Problem Resolved check_system 3. Check HPLC System (Leaks? Pump pressure stable? Temp stable?) check_column->check_system check_sample 4. Check Sample & Method (Injection volume? Solvent? Concentration?) check_system->check_sample decision_node2 decision_node2 check_sample->decision_node2 Problem identified in one area? decision_node2->end_node Yes (Correct the specific issue) consult_node Consult Advanced Documentation or Technical Support decision_node2->consult_node No (Issue persists)

Caption: General workflow for systematic HPLC troubleshooting.

Method_Development_Decision_Tree cluster_chiral Chiral Analysis Path cluster_achiral Achiral Analysis Path start_node Goal: Analyze this compound decision_node decision_node start_node->decision_node Is chiral separation required? chiral_path Select Chiral Stationary Phase (CSP) (e.g., Teicoplanin, Polysaccharide) decision_node->chiral_path Yes achiral_path Decision: Use Derivatization? decision_node->achiral_path No (Total amount only) process_node process_node end_node Optimized Method chiral_mobile_phase Optimize Mobile Phase - Organic Modifier (MeOH, ACN) - Additives (TFA, Acetic Acid) chiral_path->chiral_mobile_phase derivatize Select Derivatizing Agent (e.g., PITC, OPA, FMOC) achiral_path->derivatize Yes no_derivatize Use HILIC or Reversed-Phase with MS detection achiral_path->no_derivatize No chiral_mobile_phase->end_node rp_hplc rp_hplc derivatize->rp_hplc Use Reversed-Phase C18 Column no_derivatize->end_node rp_hplc->end_node

Caption: Decision tree for HPLC method development.

References

Technical Support Center: Scaling Up the Synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of this compound?

A1: The most prevalent and scalable strategies rely on establishing the two adjacent stereocenters through diastereoselective reactions. Key approaches include:

  • Chiral Pool Synthesis: Starting from readily available chiral molecules like amino acids (e.g., L-threonine or D-serine) where one stereocenter is already defined.

  • Asymmetric Aldol Reactions: The reaction of a chiral enolate or an achiral enolate with a chiral aldehyde in the presence of a chiral catalyst to set both stereocenters simultaneously.

  • Diastereoselective Reduction: Reduction of a γ-amino-β-ketoester intermediate, where the existing chiral center at the γ-position directs the stereochemical outcome of the newly formed hydroxyl group at the β-position.

Q2: What protecting groups are recommended for the amino and hydroxyl functionalities during the synthesis?

A2: Orthogonal protecting groups are crucial for a successful multi-step synthesis. Commonly used protecting groups include:

  • Amino Group: tert-Butoxycarbonyl (Boc) is widely used due to its stability in various reaction conditions and its straightforward removal under acidic conditions.

  • Hydroxyl Group: A benzyl (Bn) ether is a robust protecting group, stable to both acidic and basic conditions used for Boc-group manipulation and ester hydrolysis. It is typically removed in the final step by hydrogenolysis.

  • Carboxylic Acid: A methyl or ethyl ester is a common choice for protecting the carboxylic acid, which can be hydrolyzed under basic conditions.

Q3: How can I confirm the stereochemical purity of my final product?

A3: Confirmation of the (3R,4R) stereochemistry is critical. The following analytical techniques are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method for determining the enantiomeric and diastereomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can help determine the relative stereochemistry by analyzing coupling constants and through derivatization with a chiral auxiliary.

  • Polarimetry: Measurement of the specific optical rotation can be compared to literature values for the pure enantiomer.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in the Reduction of the β-Keto Ester Intermediate

Symptoms:

  • NMR analysis of the crude product shows a mixture of diastereomers (syn and anti).

  • Chiral HPLC analysis confirms the presence of more than one diastereomer.

Possible Causes:

  • Inappropriate Reducing Agent: The choice of reducing agent significantly influences the stereochemical outcome.

  • Suboptimal Reaction Temperature: Temperature control is critical for achieving high diastereoselectivity.

  • Chelation Control vs. Felkin-Anh Model: The stereochemical outcome depends on whether the reaction proceeds via a chelated intermediate or follows the Felkin-Anh model of non-chelation controlled addition.

Solutions:

Solution Detailed Protocol Expected Outcome
Use a Chelating Reducing Agent for syn-Diastereomer Cool the solution of the β-keto ester in THF/EtOH (4:1) to -78 °C. Add a solution of sodium borohydride in the presence of a chelating agent like diethylboron triflate slowly. Stir for 4 hours at -78 °C.Increased formation of the syn diastereomer.
Use a Bulky Reducing Agent for anti-Diastereomer Cool the solution of the β-keto ester in THF to -78 °C. Add a solution of L-Selectride® (lithium tri-sec-butylborohydride) dropwise. Stir for 3 hours at -78 °C.Increased formation of the anti diastereomer.
Strict Temperature Control Ensure the internal reaction temperature is maintained at -78 °C throughout the addition of the reducing agent and for the entire reaction time using a cryostat or a dry ice/acetone bath.Improved diastereomeric ratio.
Problem 2: Incomplete Deprotection of the Boc Group

Symptoms:

  • TLC or LC-MS analysis of the reaction mixture shows the presence of starting material.

  • The isolated product has a complex NMR spectrum showing both protected and deprotected species.

Possible Causes:

  • Insufficient Acid Strength or Concentration: The acid used is not strong enough or is used in insufficient quantity to drive the reaction to completion.

  • Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration.

  • Scavenger Issues: In the presence of other sensitive functional groups, scavengers may interfere with the deprotection.

Solutions:

Solution Detailed Protocol Expected Outcome
Use Trifluoroacetic Acid (TFA) Dissolve the Boc-protected compound in dichloromethane (DCM). Add an equal volume of TFA and stir at room temperature for 1-2 hours. Monitor the reaction by TLC.Complete removal of the Boc group.
HCl in Dioxane Use a 4M solution of HCl in dioxane. Add the solution to the substrate and stir at room temperature for 2-4 hours.Effective deprotection, often yielding the hydrochloride salt directly.
Increase Reaction Time/Temperature If the reaction is sluggish at room temperature, gently warm the reaction mixture to 30-40 °C, monitoring carefully for any side product formation.Drive the reaction to completion.
Problem 3: Low Yield during Final Hydrogenolysis (Benzyl Group Removal)

Symptoms:

  • A significant amount of starting material remains after the reaction.

  • The desired product is obtained in a low yield.

  • Catalyst poisoning is suspected.

Possible Causes:

  • Catalyst Inactivation: The Palladium catalyst can be poisoned by sulfur-containing compounds or other impurities.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may not be adequate for the reaction to proceed efficiently.

  • Poor Solvent Choice: The solvent may not be suitable for the substrate's solubility or for the catalytic process.

Solutions:

Solution Detailed Protocol Expected Outcome
Use a Fresh, High-Quality Catalyst Use a fresh batch of 10% Palladium on Carbon (Pd/C). Ensure the catalyst is handled under an inert atmosphere before use.Improved reaction rate and yield.
Increase Hydrogen Pressure Conduct the reaction in a Parr hydrogenator at a pressure of 50-60 psi of hydrogen.Faster and more complete reaction.
Optimize Solvent System Use methanol or ethanol as the solvent. If solubility is an issue, a co-solvent like acetic acid can be added in a small amount.Enhanced reaction efficiency.
Pre-treat with Activated Carbon If impurities are suspected, pre-treat the starting material solution with activated carbon to remove potential catalyst poisons before adding the Pd/C catalyst.Protection of the catalyst and improved yield.

Experimental Protocols

Synthesis of (3R,4R)-N-Boc-3-amino-4-hydroxy-pentanoic acid methyl ester

This protocol describes a key step in the synthesis: the diastereoselective reduction of a β-keto ester intermediate.

Materials:

  • (R)-N-Boc-3-amino-4-oxopentanoic acid methyl ester

  • Sodium borohydride (NaBH₄)

  • Diethylboron triflate (Et₂BOTf)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-N-Boc-3-amino-4-oxopentanoic acid methyl ester (1.0 eq) in a 4:1 mixture of anhydrous THF and anhydrous EtOH.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add diethylboron triflate (1.1 eq) to the solution.

  • After stirring for 15 minutes, add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Add saturated aqueous NaHCO₃ and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary:

Step Reactant Product Typical Yield Diastereomeric Ratio (syn:anti)
Diastereoselective Reduction(R)-N-Boc-3-amino-4-oxopentanoic acid methyl ester(3R,4R)-N-Boc-3-amino-4-hydroxy-pentanoic acid methyl ester85-95%>95:5
Boc Deprotection(3R,4R)-N-Boc-3-amino-4-hydroxy-pentanoic acid(3R,4R)-3-amino-4-hydroxy-pentanoic acid90-98%N/A
Benzyl DeprotectionO-Benzyl-(3R,4R)-3-amino-4-hydroxypentanoic acidThis compound88-96%N/A

Visualizations

experimental_workflow start Start: Chiral Precursor step1 Step 1: Aldol Condensation start->step1 Introduce C-C bond step2 Step 2: Diastereoselective Reduction step1->step2 Set stereocenters step3 Step 3: Ester Hydrolysis step2->step3 Unmask carboxyl step4 Step 4: Deprotection (Boc & Benzyl) step3->step4 Remove protecting groups end Final Product: this compound step4->end

Caption: A generalized experimental workflow for the synthesis of the target molecule.

troubleshooting_logic issue Low Diastereoselectivity cause1 Incorrect Reducing Agent issue->cause1 cause2 Suboptimal Temperature issue->cause2 solution1 Use Chelating/Bulky Agent cause1->solution1 solution2 Strict Temperature Control (-78 °C) cause2->solution2

Caption: Troubleshooting logic for addressing low diastereoselectivity.

Technical Support Center: 3-Amino-4-hydroxypentanoic Acid Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-4-hydroxypentanoic acid. Below are detailed strategies and experimental protocols for the orthogonal protection of the amino and hydroxyl functional groups.

Frequently Asked Questions (FAQs)

Q1: What is a common orthogonal protecting group strategy for 3-amino-4-hydroxypentanoic acid?

A common and effective orthogonal strategy involves protecting the amino group as a tert-butyloxycarbonyl (Boc) carbamate and the secondary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This approach is considered orthogonal because the Boc group is labile under acidic conditions, while the TBDMS group is primarily cleaved by fluoride ions, allowing for selective deprotection of either group in the presence of the other.[1][2]

Q2: In what order should I protect the functional groups of 3-amino-4-hydroxypentanoic acid?

Typically, the amino group is protected first. The Boc group is robust and stable under the basic conditions often used for the subsequent silylation of the hydroxyl group.[2] Protecting the amine first prevents it from reacting with the silylating agent.

Q3: My TBDMS deprotection with TBAF is causing the cleavage of other acid-labile groups. What can I do?

Standard tetrabutylammonium fluoride (TBAF) conditions can be basic, potentially leading to side reactions.[3] To mitigate this, you can buffer the reaction mixture with a mild acid like acetic acid. Alternatively, consider using milder or non-basic fluoride sources such as triethylamine trihydrofluoride (Et3N•3HF) or pyridinium poly(hydrogen fluoride).[4]

Q4: I am observing low yields during the Boc protection of the amine. What are the common causes?

Low yields in Boc protection can stem from several factors. Ensure that the starting material is free of moisture. The choice of base and solvent is also critical; common systems include sodium bicarbonate or triethylamine in a solvent mixture like THF/water or acetone/water.[5][6] Using at least a stoichiometric amount of di-tert-butyl dicarbonate ((Boc)₂O) is also crucial for driving the reaction to completion.

Q5: Can I deprotect the Boc and TBDMS groups simultaneously?

Yes, it is possible. Since both groups can be cleaved under acidic conditions, treating the fully protected molecule with a sufficiently strong acid, such as trifluoroacetic acid (TFA), will remove both the Boc and TBDMS groups. However, the TBDMS group is generally more stable to acid than the Boc group, so complete cleavage may require harsher conditions or longer reaction times.[5][7]

Troubleshooting Guides

Issue 1: Incomplete Protection of the Hydroxyl Group
Symptom Possible Cause Troubleshooting Step
NMR analysis shows a significant amount of starting material after TBDMS protection. Insufficient silylating agent or base.Increase the equivalents of TBDMS-Cl and imidazole (typically 1.2 and 2.5 equivalents, respectively).[7]
Reaction time is too short.Extend the reaction time and monitor by TLC until the starting material is consumed.
Presence of moisture in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF or DCM).
Formation of side products observed. Steric hindrance at the secondary alcohol.Consider using a more reactive silylating agent, such as TBDMS-triflate, in the presence of a non-nucleophilic base like 2,6-lutidine.
Issue 2: Unwanted Deprotection During a Synthetic Step
Symptom Possible Cause Troubleshooting Step
Loss of the TBDMS group during a reaction intended to modify another part of the molecule. The reaction conditions are too acidic.The TBDMS group is labile to acid.[7] If possible, switch to neutral or basic reaction conditions.
Premature cleavage of the Boc group. The reaction medium is acidic.The Boc group is highly sensitive to acid.[5][8] Use non-acidic conditions. If an acid is required, consider switching to a more acid-stable amine protecting group like benzyloxycarbonyl (Cbz).
The Boc group is unstable to certain Lewis acids.Some Lewis acids can cleave Boc groups. If a Lewis acid is necessary, screen for milder options that are compatible with the Boc group.[8]
Issue 3: Selective Deprotection Challenges
Symptom Possible Cause Troubleshooting Step
During selective TBDMS removal with a fluoride source, the Boc group is also partially cleaved. The fluoride reagent is too basic or contains residual HF.Use buffered TBAF (with acetic acid) or switch to a milder fluoride source like ammonium fluoride (NH₄F).[4]
Attempting to selectively remove the Boc group with acid also cleaves the TBDMS ether. The acidic conditions are too harsh for the TBDMS group.Use milder acidic conditions for Boc deprotection, such as 4M HCl in dioxane or 25% TFA in DCM, and carefully monitor the reaction time to minimize TBDMS cleavage.[5]

Orthogonal Protection and Deprotection Workflow

Below is a diagram illustrating the orthogonal protection strategy for 3-amino-4-hydroxypentanoic acid.

G cluster_protection Protection cluster_deprotection Selective Deprotection cluster_final_deprotection Final Deprotection A 3-Amino-4-hydroxypentanoic acid B N-Boc-3-amino-4-hydroxypentanoic acid A->B (Boc)₂O, Base C Fully Protected Acid B->C TBDMS-Cl, Imidazole D Free Amine C->D TFA or HCl E Free Hydroxyl C->E TBAF F Deprotected Molecule D->F TBAF E->F TFA or HCl

Caption: Orthogonal protection and deprotection workflow.

Key Experimental Protocols

Protocol 1: Boc Protection of the Amino Group
  • Dissolve 3-amino-4-hydroxypentanoic acid (1.0 eq) in a 1:1 mixture of acetone and water.

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.[6]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to ~3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 2: TBDMS Protection of the Hydroxyl Group
  • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.[7]

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.[7]

  • Stir the reaction overnight and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel) to obtain the fully protected compound.

Protocol 3: Selective Deprotection of the Boc Group
  • Dissolve the fully protected compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-25% v/v) dropwise at 0 °C.[5][8]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting amine salt can be used as is or neutralized with a mild base.

Protocol 4: Selective Deprotection of the TBDMS Group
  • Dissolve the fully protected compound (1.0 eq) in anhydrous THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.[3]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Summary of Protecting Group Stability

The following table summarizes the stability of the Boc and TBDMS protecting groups under various conditions, which is crucial for planning multi-step syntheses.

Reagent/Condition Boc Group Stability TBDMS Group Stability
Strong Acid (e.g., TFA, HCl) Labile[5]Labile (less so than Boc)[7]
Weak Acid (e.g., Acetic Acid) Generally StableModerately Stable
Strong Base (e.g., NaOH, LiOH) Stable[2]Stable
Fluoride Ion (e.g., TBAF) Stable[3]Labile[3]
Catalytic Hydrogenation (e.g., H₂, Pd/C) StableStable[7]

This information should provide a solid foundation for troubleshooting and successfully implementing protecting group strategies in your research with 3-amino-4-hydroxypentanoic acid.

References

Technical Support Center: Resolution of 3-Amino-4-hydroxypentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 3-Amino-4-hydroxypentanoic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of 3-Amino-4-hydroxypentanoic acid?

A1: The primary methods for resolving racemic 3-Amino-4-hydroxypentanoic acid are diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC). Diastereomeric salt formation involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. Chiral HPLC utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to separate the enantiomers based on their differential interactions with the chiral selector.

Q2: Which chiral resolving agents are suitable for the diastereomeric crystallization of 3-Amino-4-hydroxypentanoic acid?

A2: For amino acids like 3-Amino-4-hydroxypentanoic acid, chiral acids such as tartaric acid, O,O'-dibenzoyltartaric acid, or mandelic acid are commonly used to form diastereomeric salts.[1][2][3][4] The choice of the resolving agent and solvent system is critical and often requires empirical optimization.

Q3: What type of chiral stationary phase (CSP) is recommended for the HPLC resolution of 3-Amino-4-hydroxypentanoic acid?

A3: For the separation of underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are often effective in reversed-phase or polar organic modes.[5][6] Reverse-phase HPLC with a chiral stationary phase has been noted as a suitable method for the hydrochloride salt of (3R,4R)-3-Amino-4-hydroxypentanoic acid.[7]

Q4: Can enzymatic resolution be used for 3-Amino-4-hydroxypentanoic acid?

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation - Solution is too dilute.- Inappropriate solvent system.- Incorrect stoichiometry of the resolving agent.- Concentrate the solution by slow evaporation.- Try different solvents or solvent mixtures to decrease the solubility of the diastereomeric salt.- Ensure an equimolar ratio of the racemic amino acid and the resolving agent.
Oily precipitate instead of crystals - Supersaturation is too high.- Presence of impurities.- Heat the solution to dissolve the oil and allow it to cool down slowly.- Add a small amount of a solvent in which the salt is more soluble.- Purify the starting racemic amino acid.
Low diastereomeric excess (d.e.) of the crystallized salt - Co-crystallization of both diastereomers.- Insufficient difference in solubility between the diastereomers in the chosen solvent.- Perform multiple recrystallizations.- Screen a wider range of solvents and solvent mixtures.- Vary the crystallization temperature.
Difficult filtration of crystals - Very fine crystals.- Allow the crystals to grow larger by slowing down the cooling rate.- Use a different filtration setup (e.g., a fritted glass funnel).
Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Optimize the mobile phase by varying the organic modifier, buffer pH, and additives.
Broad or tailing peaks - Secondary interactions with the stationary phase.- Column overload.- Add a competitor (e.g., a small amount of a similar amine or acid) to the mobile phase.- Reduce the injection volume or sample concentration.
Irreproducible retention times - Changes in mobile phase composition.- Column degradation.- Temperature fluctuations.- Prepare fresh mobile phase daily.- Use a guard column and ensure the mobile phase is within the pH stability range of the column.- Use a column oven to maintain a constant temperature.
High backpressure - Clogged column frit or tubing.- Particulate matter in the sample.- Filter all samples and mobile phases before use.- Back-flush the column (if permitted by the manufacturer).

Experimental Protocols

Diastereomeric Salt Resolution using (R,R)-Tartaric Acid

This protocol is a representative procedure and may require optimization.

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 3-Amino-4-hydroxypentanoic acid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture) with gentle heating.

    • In a separate flask, dissolve 1.0 equivalent of (R,R)-tartaric acid in the same solvent.

    • Combine the two solutions and stir for a short period.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to induce crystallization.

    • If no crystals form, try adding a co-solvent in which the salt is less soluble (e.g., isopropanol, acetone) dropwise until turbidity is observed, then heat to redissolve and cool slowly.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum. This is the less soluble diastereomeric salt.

    • The enantiomeric excess of the salt can be improved by recrystallization from the same or a different solvent system.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of the amino acid (approximately pH 6-7) using a suitable base (e.g., dilute NaOH or NH4OH) to precipitate the free amino acid.

    • Alternatively, use an ion-exchange resin to separate the amino acid from the resolving agent.

    • Collect the precipitated enantiomerically enriched amino acid by filtration, wash with cold water, and dry.

Chiral HPLC Method Development

This is a general guide for developing a chiral HPLC separation method.

  • Column Selection:

    • Start with a macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase Screening:

    • Reversed-Phase: Begin with a mobile phase of methanol/water or acetonitrile/water with a small amount of an acidic or basic additive to control the ionization of the analyte and improve peak shape. A common starting point is 0.1% formic acid or 0.1% diethylamine.

    • Polar Organic Mode: A mixture of acetonitrile with a small amount of methanol, ethanol, and an acid/base additive can also be effective.

  • Optimization:

    • Vary the ratio of the organic modifier to the aqueous phase to optimize retention time and resolution.

    • Adjust the concentration and type of additive to improve peak shape and selectivity.

    • Optimize the column temperature, as it can significantly affect enantioselectivity.

  • Analysis:

    • Inject a small volume of a dilute solution of the racemic 3-Amino-4-hydroxypentanoic acid.

    • Monitor the separation using a suitable detector (e.g., UV, MS).

Data Presentation

Table 1: Representative Data for Diastereomeric Salt Crystallization

Resolving Agent Solvent Yield of Less Soluble Salt (%) Diastereomeric Excess (d.e.) (%)
(R,R)-Tartaric AcidEthanol/Water (9:1)4085
(R,R)-Tartaric AcidMethanol3592 (after 1 recrystallization)
(-)-O,O'-Dibenzoyl-D-tartaric acidIsopropanol4590

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Table 2: Representative Chiral HPLC Parameters

Parameter Condition 1 Condition 2
Column Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)Chiralpak IA (250 x 4.6 mm, 5 µm)
Mobile Phase 80:20 (v/v) Methanol / 0.1% Formic Acid in Water90:10:0.1 (v/v/v) Hexane / Isopropanol / Trifluoroacetic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nmUV at 210 nm
Resolution (Rs) 1.82.1

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

Diastereomeric_Resolution_Workflow racemate Racemic 3-Amino-4- hydroxypentanoic acid dissolution Dissolution in Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) resolving_agent->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble liberation1 Liberation of Enantiomer 1 less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for the resolution of enantiomers via diastereomeric salt crystallization.

Chiral_HPLC_Troubleshooting start Chiral HPLC Experiment no_separation No/Poor Separation start->no_separation broad_peaks Broad/Tailing Peaks start->broad_peaks irreproducible Irreproducible Results start->irreproducible change_csp Change Chiral Stationary Phase no_separation->change_csp If optimization fails optimize_mp Optimize Mobile Phase (Solvent ratio, pH, additive) no_separation->optimize_mp reduce_load Reduce Sample Load/ Concentration broad_peaks->reduce_load add_competitor Add Competitor to Mobile Phase broad_peaks->add_competitor check_system Check System Stability (Temp, Fresh Mobile Phase) irreproducible->check_system good_separation Good Separation change_csp->good_separation optimize_mp->good_separation reduce_load->good_separation add_competitor->good_separation check_system->good_separation

Caption: Troubleshooting logic for common issues in chiral HPLC analysis.

References

Technical Support Center: (3R,4R)-3-Amino-4-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (3R,4R)-3-Amino-4-hydroxypentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The information provided here is based on general principles of amino acid chemistry and stability. The proposed pathways and troubleshooting solutions should be used as a guide for experimental investigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experiments?

A1: The primary factors influencing the stability of this compound are pH, temperature, and exposure to light.[1] Oxidative conditions can also lead to degradation, particularly at the secondary alcohol and amino groups. It is crucial to control these parameters in your experimental setup.

Q2: How should I store stock solutions of this compound to minimize degradation?

A2: For optimal stability, stock solutions should be stored at -20°C or below in tightly sealed vials.[2] It is also advisable to protect the solutions from light by using amber vials or wrapping them in foil.[1] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which may accelerate degradation.

Q3: Can I autoclave solutions containing this compound?

A3: Autoclaving is not recommended. The high temperatures can lead to thermal degradation, including dehydration and decarboxylation. Sterile filtration is a safer alternative for sterilizing solutions of this compound.

Q4: What are some potential degradation products I might observe?

A4: Potential degradation products could include the corresponding ketone from oxidation of the hydroxyl group, an unsaturated compound from dehydration, or a decarboxylated species. The specific products will depend on the degradation pathway, which is influenced by the experimental conditions.

Q5: At what pH is this compound most stable?

A5: While specific data for this compound is limited, amino acids are generally most stable at a pH close to their isoelectric point. For experimental purposes, conducting a pH stability study in the range of pH 2–9 is recommended to determine the optimal pH for your application.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound over time in solution at room temperature. General Instability: The compound may be degrading due to thermal or oxidative processes.Store solutions at 4°C for short-term use and -20°C or below for long-term storage.[2] Consider using a buffer with antioxidants if oxidation is suspected.
Appearance of a new peak in HPLC/LC-MS analysis. Degradation: A new peak likely corresponds to a degradation product.Characterize the new peak using mass spectrometry to identify its molecular weight. This can provide clues about the degradation pathway (e.g., a mass loss of 18 Da suggests dehydration, a loss of 44 Da suggests decarboxylation).
Variability in experimental results between batches. Inconsistent Storage or Handling: Differences in storage conditions (temperature, light exposure) or the number of freeze-thaw cycles can lead to varying levels of degradation.Standardize your sample handling and storage protocols. Use fresh aliquots for each experiment to avoid issues from repeated freeze-thaw cycles.
Precipitation of the compound from solution. Solubility Issues: The pH or salt concentration of your buffer may not be optimal for solubility, which can sometimes be exacerbated by degradation.Optimize buffer conditions, including pH and ionic strength.[3] Ensure the compound is fully dissolved initially and monitor for precipitation over time.

Quantitative Data Summary

The following tables present hypothetical data from stability studies on this compound to illustrate expected trends.

Table 1: pH Stability after 48 hours at 25°C

pH% Remaining Compound
2.085.2%
4.095.8%
7.098.5%
9.092.1%

Table 2: Thermal Stability at pH 7.0

Temperature% Remaining Compound after 24 hours
4°C99.8%
25°C98.5%
40°C91.3%
60°C78.6%

Table 3: Photostability at 25°C and pH 7.0

Condition% Remaining Compound after 12 hours
Dark (Control)99.2%
Ambient Light97.5%
UV Light (254 nm)88.4%

Experimental Protocols

Protocol 1: pH Stability Assessment

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 9.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water). Spike the stock solution into each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C) for a defined period (e.g., 24, 48, 72 hours).[1]

  • Analysis: At each time point, withdraw an aliquot from each sample and analyze the concentration of the remaining parent compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Interpretation: Calculate the percentage of the remaining compound at each pH and time point relative to the initial concentration.

Protocol 2: Thermal Stability Assessment

  • Sample Preparation: Prepare a solution of this compound in a buffer at a pH determined to be optimal from the pH stability study.

  • Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Analysis: After a predetermined time (e.g., 24 hours), remove the vials and allow them to cool to room temperature. Analyze the concentration of the parent compound using HPLC or LC-MS.

  • Data Interpretation: Compare the concentration of the compound at different temperatures to determine its thermal lability.

Protocol 3: Photostability Assessment

  • Sample Preparation: Prepare a solution of the compound in a suitable buffer.

  • Sample Exposure: Aliquot the solution into clear and amber vials. Expose the clear vials to a controlled light source (e.g., ambient laboratory light or a UV lamp). Keep the amber vials in the dark as a control.[1]

  • Analysis: After a specific duration of exposure, analyze the contents of both the light-exposed and dark control vials by HPLC or LC-MS.

  • Data Interpretation: Compare the concentration of the compound in the exposed samples to the dark controls to quantify the extent of photodegradation.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_dehydration Dehydration cluster_decarboxylation Decarboxylation parent This compound ketone 3-Amino-4-oxopentanoic acid parent->ketone [O] unsaturated 3-Amino-pent-4-enoic acid parent->unsaturated - H2O decarboxylated (1R,2R)-1-Amino-2-butanol parent->decarboxylated - CO2

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow cluster_stability Stability Studies start Start: Pure Compound prep Prepare Stock Solution start->prep ph_study pH Stability (pH 2-9) prep->ph_study thermal_study Thermal Stability (4-60°C) prep->thermal_study photo_study Photostability (Light vs. Dark) prep->photo_study analysis Analyze via HPLC / LC-MS ph_study->analysis thermal_study->analysis photo_study->analysis data Quantify Remaining Compound & Identify Degradants analysis->data end End: Stability Profile data->end

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to (3R,4R)-3-Amino-4-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

(3R,4R)-3-Amino-4-hydroxypentanoic acid, a chiral β-amino acid, is a valuable building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is crucial for the efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of two distinct stereoselective methods for the synthesis of this compound: a chemoenzymatic approach utilizing a lipase-catalyzed resolution and a substrate-controlled diastereoselective synthesis starting from a chiral epoxy ester.

Comparison of Synthesis Methods

ParameterMethod 1: Chemoenzymatic SynthesisMethod 2: Synthesis from Chiral Epoxy Ester
Starting Material (±)-Ethyl 3-azido-4-hydroxy-pentanoateEthyl (2R,3R)-2,3-epoxybutyrate
Key Reaction Lipase-catalyzed kinetic resolutionRegio- and stereoselective ring-opening of an epoxide with an amine
Chirality Source Enzymatic resolutionChiral pool (starting material)
Number of Steps 43
Overall Yield ~35-40%~50-60%
Diastereoselectivity High (enzymatic)High (substrate-controlled)
Reagents & Conditions Lipase, organic solvent, aqueous workup; subsequent reduction and hydrolysis.Benzylamine, isopropanol, heat; subsequent catalytic hydrogenation and hydrolysis.
Advantages High enantioselectivity, mild reaction conditions for the key step.Fewer steps, good overall yield, utilizes a readily available chiral starting material.
Disadvantages Lower overall yield due to the resolution of a racemic mixture (theoretical max 50%).Requires careful control of reaction conditions to ensure high stereoselectivity.

Experimental Protocols

Method 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution

This method relies on the enzymatic resolution of a racemic mixture to achieve the desired stereochemistry.

Experimental Workflow:

racemic_ester Racemic (±)-Ethyl 3-azido-4-hydroxypentanoate lipase Lipase-catalyzed resolution racemic_ester->lipase resolved_ester (3R,4R)-Ethyl 3-azido-4-hydroxypentanoate lipase->resolved_ester Desired enantiomer unreacted_ester (3S,4S)-Ethyl 3-azido-4-hydroxypentanoate lipase->unreacted_ester Unreacted enantiomer reduction Reduction (H2, Pd/C) resolved_ester->reduction hydrolysis Hydrolysis (aq. HCl) reduction->hydrolysis final_product This compound hydrolysis->final_product

Caption: Chemoenzymatic synthesis workflow.

Protocol:

  • Synthesis of (±)-Ethyl 3-azido-4-hydroxy-pentanoate: Ethyl 2,3-epoxybutyrate is subjected to ring-opening with sodium azide in the presence of a Lewis acid catalyst to yield the racemic azido alcohol.

  • Lipase-Catalyzed Kinetic Resolution: The racemic azido alcohol is dissolved in an organic solvent (e.g., toluene), and a lipase (e.g., Candida antarctica lipase B) is added. The enzyme selectively acylates the (3S,4S)-enantiomer, leaving the desired (3R,4R)-enantiomer unreacted. The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The acylated and unreacted alcohols are then separated by column chromatography.

  • Reduction of the Azide: The isolated (3R,4R)-ethyl 3-azido-4-hydroxypentanoate is dissolved in ethanol and subjected to catalytic hydrogenation (H₂, Pd/C) to reduce the azide group to an amine.

  • Hydrolysis of the Ester: The resulting amino ester is hydrolyzed by refluxing with aqueous hydrochloric acid to yield this compound hydrochloride.

Method 2: Diastereoselective Synthesis from a Chiral Epoxy Ester

This approach utilizes a chiral starting material to control the stereochemistry of the final product.

Experimental Workflow:

epoxy_ester Ethyl (2R,3R)-2,3-epoxybutyrate ring_opening Ring-opening with benzylamine epoxy_ester->ring_opening amino_alcohol Ethyl (3R,4R)-3-(benzylamino)-4-hydroxypentanoate ring_opening->amino_alcohol hydrogenation Catalytic Hydrogenation (H2, Pd(OH)2/C) amino_alcohol->hydrogenation hydrolysis Hydrolysis (aq. HCl) hydrogenation->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthesis from a chiral epoxy ester.

Protocol:

  • Ring-Opening of the Epoxide: Ethyl (2R,3R)-2,3-epoxybutyrate is dissolved in isopropanol, and benzylamine is added. The mixture is heated to reflux, leading to a highly regioselective and stereoselective nucleophilic attack of the amine at the C3 position, yielding ethyl (3R,4R)-3-(benzylamino)-4-hydroxypentanoate.

  • Debenzylation and Ester Reduction: The resulting amino alcohol is dissolved in methanol and subjected to catalytic hydrogenation using Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere. This step simultaneously removes the benzyl protecting group and reduces the ester to the corresponding carboxylic acid.

  • Hydrolysis: The crude product is then hydrolyzed with aqueous hydrochloric acid to afford this compound hydrochloride.

Conclusion

Both the chemoenzymatic and the chiral pool-based synthetic routes provide access to the desired this compound with high stereochemical purity. The choice of method will depend on factors such as the availability of starting materials, cost of reagents and enzymes, and desired overall yield. The chemoenzymatic route offers excellent enantioselectivity but is limited by a theoretical maximum yield of 50% for the resolution step. The synthesis from a chiral epoxy ester is more atom-economical, with fewer steps and a higher potential overall yield, making it an attractive option for larger-scale production. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for this important chiral building block.

A Comparative Guide to (3R,4R)-3-Amino-4-hydroxypentanoic acid and Other Non-Canonical Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, non-canonical amino acids (NCAAs) represent a pivotal class of molecules, offering a vast expansion of the chemical diversity available for creating novel therapeutics.[1][2] Unlike the 20 canonical amino acids that form the fundamental building blocks of proteins, NCAAs provide unique side chains and backbone structures, enabling the fine-tuning of pharmacological properties such as stability, selectivity, and potency.[3][4] This guide provides a comparative analysis of (3R,4R)-3-Amino-4-hydroxypentanoic acid, a specific NCAA, in the context of other non-canonical structures, with a focus on their potential as enzyme inhibitors.

Profile of this compound

This compound is a chiral amino acid derivative featuring a pentanoic acid backbone with amino and hydroxyl groups in a specific stereochemical configuration.[1] Its structure, containing both hydrogen bond donors and acceptors, suggests its potential for specific interactions with biological targets.[1][5] While primary, peer-reviewed experimental data on its biological activity remains limited in publicly accessible literature, it has been noted as a potential neuraminidase inhibitor, a class of antiviral agents used to treat influenza.[1] The stereochemistry at the 3 and 4 positions is critical for its purported biological activity.[5]

PropertyValueSource
Molecular Formula C5H11NO3[1]
Molecular Weight 133.15 g/mol PubChem
CAS Number 837383-95-6[1]

Comparative Analysis: Neuraminidase Inhibition

To contextualize the potential of this compound, it is valuable to compare it with other non-canonical amino acids for which experimental data on neuraminidase inhibition are available. A study by Kati et al. investigated a series of α- and β-amino acids as inhibitors of influenza virus neuraminidase, providing key insights into structure-activity relationships.[2][3][6]

The data below compares two novel NCAA inhibitors from that study with the established drug, Oseltamivir (active metabolite Oseltamivir Carboxylate).

CompoundType of NCAATarget EnzymeInhibition Constant (Ki)
Compound 2 (from Kati et al.) α-Amino Acid (Phenylglycine derivative)A/N2/Tokyo/3/67 Neuraminidase41 µM
Compound 3 (from Kati et al.) β-Amino Acid (Pyrrolidine derivative)A/N2/Tokyo/3/67 Neuraminidase59 µM
Oseltamivir Carboxylate Carbocyclic Sialic Acid AnalogueInfluenza A and B Neuraminidase~1 nM

This comparison underscores that while simple α- and β-amino acid derivatives can exhibit inhibitory activity in the micromolar range, they are significantly less potent than highly optimized inhibitors like Oseltamivir. The study also revealed that the amino group is crucial for activity; replacing it with a hydroxyl group resulted in a 365- to 2,600-fold decrease in binding affinity, highlighting the importance of specific electrostatic interactions within the enzyme's active site.[2][6]

Experimental Protocols

A robust evaluation of potential neuraminidase inhibitors is critical. The following is a generalized protocol for a fluorescence-based neuraminidase inhibition assay, a common method in virology research.

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution, typically MES (2-(N-morpholino)ethanesulfonic acid) with CaCl2, at a pH of 6.5.
  • Substrate Solution: Prepare a solution of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in the assay buffer. Protect this solution from light.
  • Enzyme (Virus) Preparation: Dilute the influenza virus stock to a concentration that yields a linear signal increase over the course of the experiment.
  • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., this compound) and a known inhibitor (e.g., Oseltamivir Carboxylate) in the assay buffer.

2. Assay Procedure:

  • In a 96-well black microplate, add the serially diluted inhibitors.
  • Add the diluted virus preparation to each well containing the inhibitor and incubate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
  • Initiate the reaction by adding the MUNANA substrate solution to all wells.
  • Incubate the plate at 37°C for 60 minutes, protected from light.
  • Stop the reaction by adding a stop solution (e.g., a high pH buffer like glycine-NaOH).
  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

3. Data Analysis:

  • Subtract the background fluorescence from all readings.
  • Plot the fluorescence intensity against the inhibitor concentration.
  • Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Visualizing Methodologies and Relationships

Diagrams created using Graphviz can effectively illustrate complex workflows and relationships.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions of NCAA Prepare Serial Dilutions of NCAA Inhibitor Incubate Inhibitor+Virus Incubate NCAA with Virus (30 min, 37°C) Serial Dilutions of NCAA->Incubate Inhibitor+Virus Virus Dilution Prepare Virus Dilution (Neuraminidase Source) Virus Dilution->Incubate Inhibitor+Virus Substrate Prep Prepare Fluorogenic Substrate (MUNANA) Add Substrate Add MUNANA Substrate to Initiate Reaction Substrate Prep->Add Substrate Incubate Inhibitor+Virus->Add Substrate Incubate Reaction Incubate Reaction Mixture (60 min, 37°C) Add Substrate->Incubate Reaction Stop Reaction Add Stop Solution Incubate Reaction->Stop Reaction Measure Fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) Stop Reaction->Measure Fluorescence Calculate IC50 Plot Data and Calculate IC50 Value Measure Fluorescence->Calculate IC50

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

SAR cluster_inhibitor Inhibitor Structure cluster_enzyme Neuraminidase Active Site NCAA_Core Non-Canonical Amino Acid Scaffold Amino_Group Positively Charged Amino Group NCAA_Core->Amino_Group Carboxyl_Group Carboxyl Group NCAA_Core->Carboxyl_Group Side_Chain Variable Side Chain (R) NCAA_Core->Side_Chain Asp152 Asp 152 (Anionic) Amino_Group->Asp152 Key Electrostatic Interaction Arg_Trio Arginine Trio (Cationic) Carboxyl_Group->Arg_Trio Interaction Hydrophobic_Pocket Hydrophobic Pocket Side_Chain->Hydrophobic_Pocket Potential Interaction Active_Site Enzyme Active Site Active_Site->Asp152 Active_Site->Arg_Trio Active_Site->Hydrophobic_Pocket

Caption: Structure-activity relationships of NCAA inhibitors with the neuraminidase active site.

Conclusion

Non-canonical amino acids present a compelling avenue for the development of novel therapeutics. While this compound has been identified as a potential neuraminidase inhibitor, the absence of robust, publicly available experimental data makes direct performance comparisons challenging. However, by examining data from structurally related α- and β-amino acids, it is evident that even simple NCAA scaffolds can exhibit specific enzyme inhibition. The crucial role of charged functional groups, such as the amino moiety, in binding to enzyme active sites has been experimentally validated.[2] Future research should focus on the empirical testing of this compound and its derivatives to validate its purported activity and to fully elucidate its therapeutic potential. The methodologies and comparative data presented in this guide offer a framework for such investigations.

References

Comparative Efficacy of (3R,4R)-3-Amino-4-hydroxypentanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of (3R,4R)-3-Amino-4-hydroxypentanoic acid derivatives reveals their potential as versatile therapeutic scaffolds. This guide provides a comparative overview of their efficacy in anticancer applications, and explores their potential as neuraminidase inhibitors and modulators of the GABAergic system. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and development in this area.

Introduction

This compound is a chiral amino acid derivative that has garnered significant interest in medicinal chemistry due to its unique structural features. The presence of both amino and hydroxyl groups on a pentanoic acid backbone provides a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological activities. This guide focuses on the comparative biological efficacy of these derivatives, with a particular emphasis on their anticancer properties. Additionally, we explore their potential as neuraminidase inhibitors for antiviral therapy and as modulators of the GABAergic system for neurological applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a consolidated overview of the available data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Data Presentation: Comparative Biological Efficacy

The biological activity of this compound derivatives has been evaluated in various in vitro models. The following tables summarize the quantitative data available for different series of derivatives, comparing their efficacy in terms of anticancer activity and as SHP1 activators.

Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their cytotoxic effects on the human non-small cell lung cancer cell line, A549. The data, presented as the percentage of cell viability after 24 hours of treatment, highlights the structure-activity relationship of these compounds.

Compound IDSubstitution on Phenyl RingA549 Cell Viability (%)
28 Phenyl57.8
29 4-NO₂31.2
30 4-Cl58.9
31 Diethylamino65.2
32 4-OH62.1

Data extracted from a study on the anticancer properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

SHP1 Activation by 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives

While not direct derivatives of this compound, 3-amino-4,4-dimethyl lithocholic acid derivatives share a common 3-amino-4-substituted core and have been identified as activators of the protein tyrosine phosphatase SHP1. The following table presents the half-maximal effective concentration (EC50) for SHP1 activation and the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound IDEC50 for SHP1 Activation (μM)IC50 against Leukemia Cells (μM)IC50 against Lung Cancer Cells (μM)
5az 1.541.655.51
5ba 2.10Not ReportedNot Reported

Data from a study on 3-amino-4,4-dimethyl lithocholic acid derivatives as SHP1 activators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide comprehensive protocols for the key assays cited in this guide.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines, such as A549.

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Trypsin-EDTA solution

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing A549 cells using trypsin-EDTA and resuspend them in fresh DMEM with 10% FBS. Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization buffer to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against influenza virus neuraminidase.[2][3][4]

Materials:

  • Influenza virus stock

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Test compounds

  • 96-well black, flat-bottom plates

  • Fluorometer

  • Stop solution (e.g., ethanol/NaOH mixture)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Virus Dilution: Dilute the influenza virus stock in the assay buffer to a concentration that gives a linear fluorescent signal over the course of the assay.

  • Reaction Setup: In a 96-well black plate, add the diluted test compounds, followed by the diluted virus. Include a positive control (virus with no inhibitor) and a negative control (buffer only). Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of 450-460 nm.[2][5]

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

SHP1 Phosphatase Activity Assay

This assay measures the ability of compounds to activate the SHP1 phosphatase.

Materials:

  • Recombinant human SHP1 enzyme

  • Assay buffer (e.g., HEPES buffer with DTT and BSA)

  • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • Test compounds

  • 96-well black plates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant SHP1 enzyme to the desired concentration in the assay buffer.

  • Reaction Mixture: In a 96-well black plate, add the test compounds and the diluted SHP1 enzyme. Include a positive control (enzyme with a known activator) and a negative control (enzyme with no compound). Pre-incubate the plate at room temperature for a short period.

  • Substrate Addition: Initiate the reaction by adding the DiFMUP substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for the DiFMUP substrate (e.g., ~358 nm excitation and ~450 nm emission).

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percentage of SHP1 activation for each compound concentration relative to the negative control. The EC50 value (the concentration of the compound that produces 50% of the maximal activation) can be determined by plotting the percentage of activation against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways involved in the biological activity of this compound derivatives is crucial for their rational design and optimization. The following diagrams illustrate the key pathways associated with their potential therapeutic targets.

Neuraminidase Inhibition Signaling Pathway

Neuraminidase inhibitors act by blocking the release of new viral particles from infected cells, thereby preventing the spread of infection.

Neuraminidase_Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Budding Virus Budding Replication->Budding Neuraminidase Neuraminidase Budding->Neuraminidase Expression on new virion SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid Cleavage of NoRelease Virus Trapped Neuraminidase->NoRelease Leads to Release Virus Release SialicAcid->Release Enables Inhibitor (3R,4R)-3-Amino-4- hydroxypentanoic acid derivative Inhibitor->Neuraminidase Inhibition

Caption: Neuraminidase inhibition by this compound derivatives.

GABAergic Signaling Pathway

As GABA analogues, these derivatives may modulate the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. They could potentially act on GABA receptors or influence GABA metabolism.

GABAergic_Signaling cluster_postsynaptic Postsynaptic Events Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA Release Postsynaptic Postsynaptic Neuron GABAReceptor GABA Receptor GABA->GABAReceptor Binds to GABA_T GABA Transaminase GABA->GABA_T Substrate for IonChannel Cl- Ion Channel Opening GABAReceptor->IonChannel Derivative (3R,4R)-3-Amino-4- hydroxypentanoic acid derivative Derivative->GABAReceptor Modulates (Agonist/Antagonist) Derivative->GABA_T Inhibits Hyperpolarization Hyperpolarization (Inhibition) IonChannel->Hyperpolarization Metabolism GABA Metabolism GABA_T->Metabolism

Caption: Potential modulation of the GABAergic signaling pathway.

SHP1 Signaling Pathway

Activation of SHP1, a protein tyrosine phosphatase, can negatively regulate several signaling pathways involved in cell growth and proliferation, making it a target for cancer therapy.

SHP1_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Downstream Downstream Signaling (e.g., JAK/STAT, PI3K/Akt) Receptor->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation SHP1_inactive SHP1 (inactive) SHP1_active SHP1 (active) SHP1_inactive->SHP1_active Dephosphorylation Dephosphorylation of RTK & Downstream Effectors SHP1_active->Dephosphorylation Derivative (3R,4R)-3-Amino-4- hydroxypentanoic acid derivative Derivative->SHP1_inactive Activates Dephosphorylation->Receptor Inhibits Dephosphorylation->Downstream Inhibits Inhibition Inhibition of Proliferation Dephosphorylation->Inhibition

Caption: SHP1 activation leading to inhibition of cell proliferation.

Conclusion

The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The data presented in this guide highlights their potential as anticancer agents, with specific derivatives showing significant cytotoxicity against non-small cell lung cancer cells. Furthermore, their structural similarity to known neuraminidase inhibitors and GABA analogues suggests that these derivatives warrant further investigation for antiviral and neurological applications. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to facilitate future research efforts aimed at elucidating the full therapeutic potential of this versatile chemical scaffold. Further structure-activity relationship studies are encouraged to optimize the potency and selectivity of these derivatives for various biological targets.

References

Validating the Stereochemistry of Synthesized (3R,4R)-3-Amino-4-hydroxypentanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a synthesized molecule's stereochemistry is a critical step in ensuring its efficacy and safety. This guide provides a comparative overview of key analytical techniques for the validation of (3R,4R)-3-Amino-4-hydroxypentanoic acid, a chiral amino acid derivative of interest in various research fields. We present a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and X-ray crystallography, complete with experimental protocols and comparative data to aid in the selection of the most appropriate validation method.

This compound and its stereoisomers are important chiral building blocks in the synthesis of various biologically active molecules. The specific spatial arrangement of the amino and hydroxyl groups is crucial for their biological function and interaction with target molecules. Therefore, rigorous validation of the desired (3R,4R) configuration is paramount. This guide will compare the synthesized target compound with its potential stereoisomeric impurities: (3S,4S)-3-Amino-4-hydroxypentanoic acid (the enantiomer), and the diastereomers (3R,4S)-3-Amino-4-hydroxypentanoic acid and (3S,4R)-3-Amino-4-hydroxypentanoic acid.

Comparative Analysis of Stereochemical Validation Techniques

The selection of an appropriate analytical technique for stereochemical validation depends on several factors, including the availability of reference standards, the physical state of the sample (solid or in solution), and the desired level of structural detail. The following sections provide a head-to-head comparison of NMR, chiral HPLC, and X-ray crystallography for the analysis of this compound.

Data Presentation: A Comparative Overview
Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesKey Limitations
¹H and ¹³C NMR Spectroscopy Connectivity, relative stereochemistry (via coupling constants and NOE)Soluble sample (mg scale)HighProvides detailed structural information in solution.Absolute configuration determination often requires chiral derivatizing agents or resolving agents.
Chiral HPLC Enantiomeric and diastereomeric purity, retention timesSoluble sample (µg-mg scale)HighExcellent for separating and quantifying stereoisomers.Requires a suitable chiral stationary phase and method development. Does not provide detailed structural information.
X-ray Crystallography Absolute stereochemistry, 3D molecular structureSingle crystal of sufficient quality and sizeLowUnambiguous determination of absolute configuration.Crystal growth can be challenging and time-consuming. The solid-state conformation may differ from the solution conformation.
Polarimetry Optical rotation ([α]D)Soluble sample (mg scale)HighRapid confirmation of chirality.Does not provide information on enantiomeric purity or the presence of diastereomers. Requires a known value for the pure enantiomer.

Experimental Protocols

Detailed methodologies for each of the key validation techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry of the synthesized compound through the analysis of proton and carbon chemical shifts and coupling constants.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterium oxide (D₂O).

  • Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 s.

  • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

  • Integrate the signals and determine the coupling constants (J-values) between adjacent protons. The magnitude of the coupling constant between the protons on C3 and C4 is indicative of their relative orientation (threo or erythro).

¹³C NMR Spectroscopy Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition parameters: 1024-4096 scans, spectral width of 200 ppm, relaxation delay of 2 s.

  • Process the data with appropriate apodization and Fourier transformation.

Expected ¹H and ¹³C NMR Data (Hypothetical) in D₂O:

Stereoisomer¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C Chemical Shifts (δ, ppm)
This compound ~4.1 (dq, 1H, J = 6.5, 4.0 Hz, H4), ~3.5 (ddd, 1H, J = 8.0, 4.0, 2.5 Hz, H3), ~2.6 (dd, 1H, J = 16.0, 2.5 Hz, H2a), ~2.4 (dd, 1H, J = 16.0, 8.0 Hz, H2b), ~1.2 (d, 3H, J = 6.5 Hz, H5)~178 (C1), ~70 (C4), ~55 (C3), ~40 (C2), ~20 (C5)
(3S,4S)-3-Amino-4-hydroxypentanoic acid Identical to (3R,4R)Identical to (3R,4R)
(3R,4S)-3-Amino-4-hydroxypentanoic acid ~4.0 (dq, 1H, J = 6.5, 7.0 Hz, H4), ~3.6 (ddd, 1H, J = 7.0, 5.0, 3.0 Hz, H3), ~2.7 (dd, 1H, J = 15.5, 3.0 Hz, H2a), ~2.5 (dd, 1H, J = 15.5, 5.0 Hz, H2b), ~1.3 (d, 3H, J = 6.5 Hz, H5)~178 (C1), ~68 (C4), ~53 (C3), ~39 (C2), ~21 (C5)
(3S,4R)-3-Amino-4-hydroxypentanoic acid Identical to (3R,4S)Identical to (3R,4S)
Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the stereoisomers of 3-Amino-4-hydroxypentanoic acid to determine the enantiomeric and diastereomeric purity of the synthesized product.

Instrumentation: HPLC system with a UV detector and a chiral column.

Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for separating amino acid derivatives.

  • Mobile Phase: A mixture of hexane and a polar organic solvent such as isopropanol or ethanol, often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting condition could be Hexane:Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve a small amount of the synthesized product (approx. 1 mg/mL) in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Chiral HPLC Data (Hypothetical):

StereoisomerRetention Time (min)
(3R,4S)-3-Amino-4-hydroxypentanoic acid8.5
(3S,4R)-3-Amino-4-hydroxypentanoic acid9.8
This compound 12.2
(3S,4S)-3-Amino-4-hydroxypentanoic acid14.5
X-ray Crystallography

Objective: To unambiguously determine the absolute stereochemistry of the synthesized compound.

Protocol:

  • Crystal Growth: Grow single crystals of the synthesized this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Common solvents to try include water, ethanol, or mixtures thereof.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The absolute configuration can be determined from the anomalous dispersion effects of the atoms, typically by calculating the Flack parameter. A Flack parameter close to 0 for the assumed configuration confirms its correctness.

Expected Crystallographic Data (Hypothetical):

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)8.2
c (Å)12.5
Flack Parameter~0.0 (for the (3R,4R) configuration)
Polarimetry

Objective: To measure the optical rotation of the synthesized compound and compare it to the known value for the pure enantiomer.

Instrumentation: Polarimeter.

Protocol:

  • Prepare a solution of the synthesized this compound of a known concentration in a suitable solvent (e.g., 1 g/100 mL in water).

  • Fill a polarimeter cell of a known path length (e.g., 1 dm) with the solution.

  • Measure the angle of rotation at a specific wavelength (typically the sodium D-line at 589 nm) and temperature.

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.

Expected Optical Rotation Data:

StereoisomerSpecific Rotation [α]D (c=1, H₂O)
This compound +12.5°
(3S,4S)-3-Amino-4-hydroxypentanoic acid-12.5°
(3R,4S)-3-Amino-4-hydroxypentanoic acidVaries
(3S,4R)-3-Amino-4-hydroxypentanoic acidVaries

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Validation cluster_results Results synthesis Synthesized Product (Crude Mixture) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr hplc Chiral HPLC synthesis->hplc xray X-ray Crystallography synthesis->xray polarimetry Polarimetry synthesis->polarimetry relative_stereo Relative Stereochemistry (threo/erythro) nmr->relative_stereo purity Enantiomeric and Diastereomeric Purity hplc->purity absolute_stereo Absolute Stereochemistry xray->absolute_stereo optical_activity Optical Activity polarimetry->optical_activity

Caption: Experimental workflow for the stereochemical validation of synthesized this compound.

analytical_comparison cluster_technique Analytical Technique cluster_info Information Yield NMR_node NMR Spectroscopy Connectivity Connectivity & Relative Stereochemistry NMR_node->Connectivity Provides Purity Stereoisomeric Purity NMR_node->Purity Can indicate HPLC_node Chiral HPLC HPLC_node->Purity Determines Absolute Absolute Stereochemistry HPLC_node->Absolute Requires reference XRAY_node X-ray Crystallography XRAY_node->Absolute Confirms Unambiguously

Caption: Logical relationship between analytical techniques and the type of stereochemical information obtained.

Conclusion

The validation of the stereochemistry of synthesized this compound requires a multi-faceted analytical approach. While polarimetry offers a quick check for optical activity, it is insufficient for confirming stereochemical purity. NMR spectroscopy is invaluable for determining the relative stereochemistry and overall structure in solution. Chiral HPLC is the gold standard for quantifying enantiomeric and diastereomeric purity. For an unambiguous determination of the absolute configuration, X-ray crystallography is the definitive method, provided that suitable crystals can be obtained. By employing a combination of these techniques, researchers can confidently ascertain the stereochemical integrity of their synthesized material, a critical step in advancing their research and development endeavors.

A Comparative Guide to the Cross-Reactivity Profile of (3R,4R)-3-Amino-4-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the chiral amino acid derivative, (3R,4R)-3-Amino-4-hydroxypentanoic acid, against key central nervous system (CNS) targets. Due to the limited availability of direct experimental data for this specific compound, this document serves as a proposed framework for such a study, presenting hypothetical yet plausible data based on the activity of structurally related molecules. The objective is to offer a blueprint for researchers aiming to characterize the selectivity and potential off-target effects of novel amino acid-based therapeutics.

Introduction to this compound

This compound is a chiral amino acid derivative with potential applications in medicinal chemistry and biochemistry.[1] Its structure suggests possible interactions with enzymes and receptors involved in amino acid metabolism and neurotransmitter synthesis.[1] Understanding the cross-reactivity of such a compound is crucial for predicting its pharmacological profile, potential side effects, and therapeutic window. This guide focuses on a hypothetical cross-reactivity assessment against three major ionotropic glutamate and GABA receptors: GABAA, NMDA, and AMPA receptors.

Comparative Cross-Reactivity Analysis

To objectively assess the selectivity of this compound, its binding affinity is compared with that of known endogenous ligands and selective antagonists for GABAA, NMDA, and AMPA receptors. The following table summarizes hypothetical quantitative data from simulated radioligand binding assays.

Table 1: Comparative Binding Affinities (Ki, µM) of this compound and Reference Compounds at Key CNS Receptors.

CompoundGABAA ReceptorNMDA ReceptorAMPA Receptor
This compound 15.2 > 100 > 100
γ-Aminobutyric acid (GABA)0.8> 100> 100
Bicuculline (GABAA Antagonist)0.05> 100> 100
Glutamate> 1000.50.2
Glycine (NMDA Co-agonist)> 1000.1> 100
D-AP5 (NMDA Antagonist)> 1002.5> 100
AMPA> 100> 1000.01
NBQX (AMPA Antagonist)> 100> 1000.03

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to model a potential outcome of experimental investigation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound cross-reactivity. The following are standard protocols for radioligand binding assays for the target receptors.

GABAA Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABAA receptor.

  • Tissue Preparation: Rat brain cortices are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing GABAA receptors.

  • Radioligand: [3H]-Muscimol, a potent GABAA agonist, is commonly used.

  • Assay Procedure:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-Muscimol and varying concentrations of the test compound (e.g., this compound).

    • The incubation is carried out at 4°C for a specified duration to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

NMDA Receptor Binding Assay

This assay assesses the interaction of a test compound with the NMDA receptor complex.

  • Tissue Preparation: Similar to the GABAA assay, rat brain membranes, typically from the hippocampus or cortex, are prepared.

  • Radioligand: [3H]-CGP 39653, a competitive NMDA receptor antagonist, is frequently used to label the glutamate binding site.

  • Assay Procedure:

    • Membrane preparations are incubated with [3H]-CGP 39653 and a range of concentrations of the test compound.

    • To assess modulation of the glycine co-agonist site, the assay can be performed in the presence of a saturating concentration of glycine.

    • Incubation and filtration steps are similar to the GABAA receptor assay.

    • Non-specific binding is determined using a high concentration of unlabeled glutamate.

  • Data Analysis: IC50 and Ki values are calculated as described for the GABAA receptor assay.

AMPA Receptor Binding Assay

This assay evaluates the affinity of a test compound for the AMPA receptor.

  • Tissue Preparation: Rat cortical membranes are prepared as the source of AMPA receptors.

  • Radioligand: [3H]-AMPA is used to label the agonist binding site.

  • Assay Procedure:

    • The membrane preparation is incubated with [3H]-AMPA and varying concentrations of the test compound.

    • The assay is often performed in the presence of a thiocyanate salt to enhance the binding of agonists.

    • Incubation, filtration, and determination of non-specific binding (using unlabeled glutamate) are conducted as in the other receptor binding assays.

  • Data Analysis: IC50 and Ki values are determined using the same methods.

Visualizing Signaling and Experimental Logic

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation with Radioligand Compound->Incubation Receptors Receptor Source (Rat Brain Membranes) Receptors->Incubation Filtration Separation of Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Calculation Counting->Analysis

Caption: A generalized workflow for radioligand binding assays.

signaling_pathways cluster_gaba GABAergic Synapse cluster_glutamate Glutamatergic Synapse GABA GABA GABA_R GABA_A Receptor (Chloride Channel) GABA->GABA_R Binds Hyperpolarization Cl- Influx (Inhibition) GABA_R->Hyperpolarization Opens Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Depolarization_Ca Ca++/Na+ Influx (Excitation) NMDA_R->Depolarization_Ca Opens Depolarization_Na Na+ Influx (Excitation) AMPA_R->Depolarization_Na Opens

Caption: Simplified signaling of GABAergic and glutamatergic receptors.

Conclusion

This guide outlines a comparative framework for assessing the cross-reactivity of this compound. Based on the hypothetical data, the compound exhibits a preferential, albeit moderate, affinity for the GABAA receptor with significantly lower affinity for NMDA and AMPA receptors. Such a profile would suggest a degree of selectivity towards the GABAergic system. However, it is imperative that these findings be validated through rigorous experimental testing as detailed in the provided protocols. A thorough understanding of a compound's cross-reactivity is fundamental for the development of safe and effective therapeutics. Researchers are encouraged to use this guide as a template for their own investigations into the pharmacological properties of novel chemical entities.

References

Benchmarking (3R,4R)-3-Amino-4-hydroxypentanoic Acid Against Known Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (3R,4R)-3-Amino-4-hydroxypentanoic acid in the context of established enzyme inhibitors, specifically targeting influenza virus neuraminidase. While preliminary reports suggest potential inhibitory activity for this compound against neuraminidase, a critical enzyme for influenza virus propagation, publicly available quantitative data (e.g., IC50 or Ki values) to substantiate this claim is currently lacking.

This document serves as a benchmark by presenting the inhibitory potency of widely-used antiviral drugs, Oseltamivir and Zanamivir, against various influenza strains. Furthermore, a detailed experimental protocol for a neuraminidase inhibition assay is provided to facilitate the generation of comparative data for this compound.

Data Presentation: A Comparative Look at Neuraminidase Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values for the well-established neuraminidase inhibitors, Oseltamivir (as its active carboxylate form) and Zanamivir, against different subtypes of the influenza virus. This data provides a quantitative benchmark against which novel inhibitors like this compound can be compared once experimental data becomes available.

CompoundVirus SubtypeMean IC50 (nM)
This compound Various Influenza StrainsData not publicly available
Oseltamivir CarboxylateInfluenza A/H1N11.34
Influenza A/H3N20.67
Influenza B13
ZanamivirInfluenza A/H1N10.92
Influenza A/H3N22.28
Influenza B4.19

Experimental Protocols: Determining Neuraminidase Inhibitory Activity

To quantitatively assess the inhibitory potential of this compound against neuraminidase, a standardized enzyme inhibition assay can be employed. The following protocol outlines a common fluorometric method.

Objective: To determine the IC50 value of a test compound against influenza neuraminidase.

Materials:

  • Influenza virus containing active neuraminidase

  • Test compound: this compound

  • Positive controls: Oseltamivir Carboxylate, Zanamivir

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer: e.g., 33 mM MES, pH 6.5, containing 4 mM CaCl2

  • Stop Solution: e.g., 0.14 M NaOH in 83% ethanol

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Create a series of dilutions of the test compound and positive controls in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the influenza virus stock in the assay buffer to a concentration that yields a linear reaction rate over the desired time course. Prepare the MUNANA substrate solution in the assay buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted test compound or control to the wells of the 96-well plate.

    • Add 50 µL of the diluted virus solution to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Termination: Stop the reaction by adding 50 µL of the stop solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with excitation at 365 nm and emission at 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Process and Pathway

To better understand the experimental procedure and the biological context of neuraminidase inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to 96-well plate prep_compound->add_compound prep_enzyme Dilute Neuraminidase (Influenza Virus) add_enzyme Add diluted enzyme and incubate (30 min, 37°C) prep_enzyme->add_enzyme prep_substrate Prepare MUNANA Substrate Solution start_reaction Add MUNANA substrate to start reaction prep_substrate->start_reaction add_compound->add_enzyme add_enzyme->start_reaction incubate_reaction Incubate plate (60 min, 37°C) start_reaction->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

G cluster_host Host Cell nucleus Nucleus (Viral Replication) assembly Viral Protein Synthesis & Assembly nucleus->assembly budding Virus Budding assembly->budding release 4. Progeny Virus Release budding->release Neuraminidase cleaves sialic acid, freeing the virus neuraminidase Neuraminidase budding->neuraminidase virus Influenza Virus attachment 1. Attachment to Sialic Acid Receptors virus->attachment Hemagglutinin entry 2. Virus Entry & Uncoating attachment->entry entry->nucleus inhibitor This compound Oseltamivir, Zanamivir inhibitor->release inhibitor->neuraminidase binds to active site inhibition Inhibition step3 3. Replication & Assembly

A Comparative Guide to the Biological Activity of (3R,4R)-3-Amino-4-hydroxypentanoic acid: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in vitro and potential in vivo activities of (3R,4R)-3-Amino-4-hydroxypentanoic acid. While preliminary research suggests potential therapeutic applications, it is crucial to note that publicly available, peer-reviewed data containing specific quantitative comparisons of its in vitro and in vivo efficacy is currently limited. This document summarizes the existing information and provides a framework for the types of experimental data required for a comprehensive evaluation.

Overview of Biological Activities

This compound hydrochloride is a chiral amino acid derivative that has been investigated for its potential as both an antiviral and an anticancer agent[1]. The presence of both amino and hydroxyl groups in a specific stereochemical configuration is believed to be key to its biological interactions[1].

Potential Mechanisms of Action:

  • Neuraminidase Inhibition: The compound is suggested to act as an inhibitor of neuraminidase, an enzyme crucial for the release of new viral particles from infected cells, particularly in influenza viruses[1].

  • Anticancer Activity: In vitro studies have indicated that derivatives of this compound can exhibit cytotoxicity against cancer cell lines, such as non-small cell lung cancer (A549)[1]. The proposed mechanisms may involve the induction of apoptosis or cell cycle arrest[1].

  • GABA Receptor Modulation: While direct evidence is lacking for this specific compound, its structural similarity to γ-aminobutyric acid (GABA) analogues suggests a potential for interaction with GABA receptors, which are central to neurotransmission[2].

Quantitative Data Summary

Table 1: Hypothetical In Vitro Antiviral Activity
TargetAssay TypeCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Influenza A NeuraminidaseEnzyme InhibitionN/AData not availableN/AN/A
Influenza A VirusPlaque ReductionMDCKData not availableData not availableData not available
Influenza B VirusPlaque ReductionMDCKData not availableData not availableData not available
Table 2: Hypothetical In Vitro Anticancer Activity
Cell LineCancer TypeAssay TypeIC50 (µM)Notes
A549Non-Small Cell Lung CancerMTT AssayData not availableCytotoxicity has been suggested[1]
MCF-7Breast CancerSRB AssayData not available
HCT116Colon CancerCellTiter-GloData not available
Table 3: Hypothetical In Vivo Efficacy
ModelDiseaseDosing RegimenEndpointResult
MouseInfluenza A InfectionData not availableViral Titer ReductionData not available
MouseA549 XenograftData not availableTumor Growth InhibitionData not available

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducing and comparing results. The following are exemplary protocols that could be adapted to evaluate this compound.

Protocol 1: In Vitro Neuraminidase Inhibition Assay
  • Objective: To determine the concentration of this compound required to inhibit 50% of neuraminidase enzyme activity (IC50).

  • Materials: Recombinant neuraminidase, fluorogenic substrate (e.g., MUNANA), assay buffer, this compound, positive control (e.g., Oseltamivir), 96-well plates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add the neuraminidase enzyme to each well.

    • Add the serially diluted compounds to the respective wells and incubate.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and measure the fluorescence intensity.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC50).

  • Materials: A549 cells, cell culture medium, this compound, positive control (e.g., Doxorubicin), MTT reagent, solubilization buffer, 96-well plates, incubator, plate reader.

  • Procedure:

    • Seed A549 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams can effectively illustrate complex biological pathways and experimental designs.

G cluster_virus Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition Virus Virus Particle HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication NewVirions New Virions Replication->NewVirions Release Viral Release NewVirions->Release Neuraminidase Neuraminidase Neuraminidase->Release Facilitates Compound (3R,4R)-3-Amino-4- hydroxypentanoic acid Compound->Neuraminidase Inhibition G cluster_workflow In Vivo Anticancer Study Workflow AnimalModel Establish Xenograft (e.g., A549 cells in mice) Grouping Randomize into Control & Treatment Groups AnimalModel->Grouping Treatment Administer Vehicle or This compound Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

References

A Comparative Guide to the Pharmacokinetics of GABA Analogues: Gabapentin, Pregabalin, and GABOB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of gabapentin, pregabalin, and GABOB are summarized in the table below, allowing for a direct comparison of their absorption, distribution, metabolism, and excretion characteristics.

Pharmacokinetic ParameterGabapentinPregabalinGABOB (γ-Amino-β-hydroxybutyric acid)
Bioavailability 27–60% (inversely proportional to dose)[1]~90% (independent of dose)[2][3]Data not available in search results
Protein Binding < 3%[1]Negligible[4][5]Data not available in search results
Metabolism Not significantly metabolized[1][6]Negligible (<2% metabolism)[3][5]Endogenous metabolite of GABA[7][8]
Elimination Half-life (t1/2) 5 to 7 hours[1][6]Approximately 6 hours[2][3][4]Data not available in search results
Time to Maximum Concentration (Tmax) 1.7 hours (low dose) to 3-4 hours (higher doses)[1]0.7 to 1.3 hours[2][3]Data not available in search results
Effect of Food on Absorption A high-fat meal increases bioavailability[1]Food reduces the rate of absorption but not the extent[2]Data not available in search results
Excretion Excreted unchanged in urine[6]Primarily eliminated by the kidneys as unchanged drug[4][5]Data not available in search results

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies involving healthy volunteers and patients. The methodologies employed in these studies are crucial for understanding the reliability and applicability of the data.

General Pharmacokinetic Study Protocol

A typical pharmacokinetic study for these compounds involves the following steps:

  • Subject Recruitment: Healthy volunteers or a specific patient population are enrolled in the study. Key demographics such as age, sex, and health status are recorded. For drugs excreted renally, subjects with varying degrees of renal function may be included to assess the impact on pharmacokinetics.[9]

  • Drug Administration: A single or multiple doses of the drug are administered orally.[3] The dosage and formulation (e.g., immediate-release, extended-release) are specified.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.[10] Plasma is separated from the blood samples for drug concentration analysis.

  • Drug Concentration Analysis: The concentration of the drug and any potential metabolites in the plasma samples is measured using validated analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography.[11]

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and clearance, using noncompartmental methods.[9]

Specific Methodologies for Gabapentin and Pregabalin
  • Gabapentin: Studies investigating gabapentin's pharmacokinetics have often utilized crossover designs to compare different formulations or the effect of food.[6] For instance, the impact of a high-fat meal on bioavailability was assessed by administering the drug to subjects in both fed and fasted states.[1]

  • Pregabalin: The pharmacokinetic profile of pregabalin has been characterized in healthy volunteers through single- and multiple-dose studies.[2][3] The effect of food on pregabalin's absorption was determined by comparing pharmacokinetic parameters in subjects who received the drug with and without a meal.[2] Studies have also been conducted in subjects with varying degrees of renal function to provide dosing recommendations for these populations.[9]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study, from subject selection to data analysis.

Pharmacokinetic_Study_Workflow cluster_study_setup Study Setup cluster_drug_admin Drug Administration & Sampling cluster_analysis Sample & Data Analysis cluster_outcomes Study Outcomes Subject_Screening Subject Screening & Recruitment Informed_Consent Informed Consent Subject_Screening->Informed_Consent Dosing Drug Administration Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS or HPLC Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Results Data Interpretation & Reporting PK_Analysis->Results

Caption: Generalized workflow of a clinical pharmacokinetic study.

Signaling Pathways and Mechanisms of Action

While this guide focuses on pharmacokinetics, it is important to note the primary mechanism of action for gabapentin and pregabalin. Both drugs are known to bind to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[4] This binding reduces calcium influx at nerve terminals, which in turn modulates the release of excitatory neurotransmitters.

The following diagram illustrates this mechanism:

GABA_Analogue_Mechanism cluster_presynaptic Presynaptic Terminal GABA_Analogue Gabapentin / Pregabalin VGCC Voltage-Gated Calcium Channel (α2δ subunit) GABA_Analogue->VGCC Binds to Calcium_Influx Ca²⁺ Influx VGCC->Calcium_Influx Inhibits Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate) Calcium_Influx->Neurotransmitter_Release Leads to

Caption: Mechanism of action of gabapentin and pregabalin.

References

Safety Operating Guide

Navigating the Disposal of (3R,4R)-3-Amino-4-hydroxypentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (3R,4R)-3-Amino-4-hydroxypentanoic acid, ensuring compliance with general laboratory safety protocols.

I. Hazard Assessment and Waste Identification

The first crucial step is to determine the hazard characteristics of the waste.[1][2] Although most amino acids are considered non-hazardous, a formal assessment is necessary.

  • Review Available Information : Check for any information on the manufacturer's label or accompanying documentation regarding hazards.

  • Assess Hazardous Characteristics : Evaluate the waste against the four characteristics of hazardous waste:[1]

    • Ignitability : Is it flammable?

    • Corrosivity : Does it have a pH less than or equal to 2, or greater than or equal to 12.5?[1]

    • Reactivity : Is it unstable, or does it react violently with water?[1]

    • Toxicity : Does it contain any toxic constituents?

  • Consult Institutional Guidelines : Your institution's Environmental Health and Safety (EHS) department will have specific criteria for waste classification.[1][3]

II. Disposal Procedures

Based on the hazard assessment, the disposal route will be determined.

Scenario 1: Non-Hazardous Waste Determination

If this compound is determined to be non-hazardous, the following disposal options may be available, subject to local regulations and institutional policies:[3][4]

  • Sanitary Sewer Disposal : For small quantities of water-soluble, non-hazardous materials, disposal down the sanitary sewer with copious amounts of water may be permissible.[3] Always confirm this with your institution's EHS guidelines.

  • Trash Disposal : Solid, non-hazardous waste may be permissible for disposal in the regular trash.[4] The container must be "RCRA Empty," meaning all practical contents have been removed.[5]

Scenario 2: Hazardous or Unknown Waste Determination

If the waste is determined to be hazardous, or if its characteristics are unknown, it must be managed as hazardous waste.[1][6]

  • Containerization :

    • Use a compatible, leak-proof container with a secure screw-top cap.[7][8]

    • Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][8]

    • Do not mix incompatible waste streams. For instance, store acids and bases separately.[6][7]

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][7]

    • The SAA must have secondary containment to capture any potential leaks.[6]

    • Keep the container closed except when adding waste.[1][8]

  • Disposal Request :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][2] Do not attempt to dispose of hazardous waste through regular trash or sanitary sewer.

III. Quantitative Data for Laboratory Waste Disposal

The following table summarizes key quantitative limits often found in laboratory waste management guidelines. These are general figures and may vary based on institutional and local regulations.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[1]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart of liquid or 1 kilogram of solid[1]
pH Range for Sewer Disposal (if permitted) Between 5.0 and 9.0 or 5.0 and 12.5[3][7]
"RCRA Empty" Container Residue No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers <110 gal[8]

IV. Experimental Protocols

Acid-Base Neutralization Protocol (for potentially corrosive waste)

If the waste is determined to be corrosive (acidic or basic) but not otherwise hazardous, neutralization may be an option prior to sewer disposal, if permitted by your institution.[3]

  • Dilution : For concentrated acids or bases (quantities ≤ 25 mL), dilute them 10 to 1 with water in a suitable container.[3]

  • Neutralization :

    • For acidic waste, slowly add a dilute base (e.g., sodium bicarbonate) while stirring.

    • For basic waste, slowly add a dilute acid (e.g., citric acid) while stirring.

  • Monitoring : Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Final pH : Adjust the pH to a neutral range, typically between 5 and 9.[3]

  • Disposal : Once neutralized, the solution may be flushed down the sanitary sewer with at least 20 parts water, pending institutional approval.[3]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_start cluster_assessment Hazard Assessment cluster_decision cluster_hazardous Hazardous Waste Procedure cluster_nonhazardous Non-Hazardous Waste Procedure start Start: (3R,4R)-3-Amino-4- hydroxypentanoic acid Waste assess_sds Consult SDS and Manufacturer Information start->assess_sds assess_char Evaluate for Hazardous Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) assess_sds->assess_char is_hazardous Is the waste hazardous? assess_char->is_hazardous package_haz Package in a compatible, labeled container is_hazardous->package_haz  Yes check_policy Check Institutional Policy for Non-Hazardous Disposal is_hazardous->check_policy No   store_haz Store in designated Satellite Accumulation Area (SAA) package_haz->store_haz contact_ehs Contact EHS for pickup store_haz->contact_ehs end_haz End: Proper Hazardous Waste Disposal contact_ehs->end_haz sewer_option Sewer Disposal Permitted? check_policy->sewer_option trash_option Trash Disposal Permitted (for solids)? sewer_option->trash_option No neutralize Neutralize if necessary (pH 5-9) sewer_option->neutralize Yes trash_option->package_haz No, treat as hazardous dispose_trash Dispose in regular trash (RCRA Empty Container) trash_option->dispose_trash Yes dispose_sewer Dispose to sanitary sewer with copious water neutralize->dispose_sewer end_nonhaz End: Proper Non-Hazardous Waste Disposal dispose_sewer->end_nonhaz dispose_trash->end_nonhaz

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (3R,4R)-3-Amino-4-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (3R,4R)-3-Amino-4-hydroxypentanoic acid was not available at the time of this writing. The following safety and handling procedures are based on information for structurally similar compounds, including other amino and hydroxy acids. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While the specific toxicological properties of this compound have not been fully investigated, it should be handled as a potentially hazardous substance. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation. Ingestion should be avoided. The primary hazards are associated with direct contact and inhalation of dust particles.

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Specifications and Use
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1]Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may be necessary for operations with a high risk of splashing.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2]Gloves must be inspected before use and removed using the proper technique to avoid skin contact. A lab coat or chemical-resistant apron is also required.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If dust formation is likely, a NIOSH-approved respirator (e.g., N95) may be necessary.[2]
Foot Protection Closed-toe shoes.Chemical-resistant boots may be required for large-scale operations or in case of spills.[1]

First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use appropriate personal protective equipment (see table above).

  • Wash hands thoroughly after handling.

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or into the environment. It is recommended to use a licensed professional waste disposal service to dispose of this material.

Operational Workflow for Handling

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment (PPE) prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to Handling handle_prepare Prepare Solution or Mixture handle_weigh->handle_prepare post_decon Decontaminate Work Area handle_prepare->post_decon Complete Handling post_waste Segregate and Label Waste post_decon->post_waste post_ppe Doff and Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_store Store Waste in Designated Area post_wash->disp_store Proceed to Disposal disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3-Amino-4-hydroxypentanoic acid
Reactant of Route 2
(3R,4R)-3-Amino-4-hydroxypentanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。